Hydroquinidine hydrochloride
Description
Properties
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H/t13-,14-,19+,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXTQKDWYBJMO-VJAUXQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1435-55-8 (Parent) | |
| Record name | Hydroquinidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00933162 | |
| Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-98-8 | |
| Record name | Hydroquinidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroquinidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroquinidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROQUINIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BR4G8VAHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Cardiac Electrophysiological Mechanism of Action of Hydroquinidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroquinidine (B1662865), a Class Ia antiarrhythmic agent and a derivative of quinidine (B1679956), exerts its primary therapeutic effects by modulating the electrical activity of the heart. This technical guide provides an in-depth exploration of the cardiac electrophysiological mechanism of action of hydroquinidine hydrochloride. It details the drug's interactions with key cardiac ion channels, its influence on the cardiac action potential, and the experimental methodologies used to elucidate these effects. Quantitative data on ion channel blockade and action potential modulation are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of cardiac electrophysiology and antiarrhythmic drug discovery.
Introduction
Cardiac arrhythmias, or irregular heartbeats, arise from abnormalities in the generation or conduction of electrical impulses within the heart. Antiarrhythmic drugs are classified based on their primary mechanism of action, with the Vaughan Williams classification being the most widely used system. This compound is classified as a Class Ia antiarrhythmic agent[1]. These agents are characterized by their ability to moderately block fast inward sodium channels and prolong the duration of the cardiac action potential[2].
The therapeutic efficacy of hydroquinidine in treating and preventing various arrhythmias, including atrial fibrillation, atrial flutter, and ventricular arrhythmias, stems from its multifaceted interaction with cardiac ion channels[1]. However, its use is also associated with a risk of proarrhythmia, a critical consideration in its clinical application. A thorough understanding of its electrophysiological properties at the molecular and cellular levels is therefore paramount for its safe and effective use and for the development of novel antiarrhythmic therapies.
Mechanism of Action at the Ion Channel Level
The cardiac action potential is orchestrated by the sequential opening and closing of various ion channels, each conducting specific ions across the cardiomyocyte membrane. Hydroquinidine's primary mechanism of action involves the blockade of several key cardiac ion channels.
Sodium Channel (INa) Blockade
Hydroquinidine is a potent blocker of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential[2][3]. By binding to the open state of the sodium channels, hydroquinidine reduces the influx of sodium ions into the cell. This action decreases the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This effect is "use-dependent," meaning the degree of blockade increases with higher heart rates, making it more effective in terminating tachyarrhythmias.
Potassium Channel (IK) Blockade
A hallmark of Class Ia antiarrhythmics is their ability to prolong the action potential duration (APD). Hydroquinidine achieves this primarily through the blockade of potassium channels, particularly the delayed rectifier potassium currents (IKr and IKs)[2][3]. These currents are crucial for the repolarization phase (Phase 3) of the action potential. By inhibiting these outward potassium currents, hydroquinidine delays repolarization, leading to a longer APD and an extended effective refractory period (ERP). This prolongation of the refractory period makes the cardiac tissue less excitable and helps to prevent the re-entry circuits that sustain many arrhythmias.
Calcium Channel (ICa) Blockade
While less pronounced than its effects on sodium and potassium channels, hydroquinidine also exhibits some blocking activity on L-type calcium channels (ICaL)[4]. This contributes to a reduction in the plateau phase (Phase 2) of the action potential and may have a minor negative inotropic effect.
Effects on the Cardiac Action Potential
The combined effects of hydroquinidine on cardiac ion channels result in characteristic changes to the morphology of the action potential:
-
Decreased Vmax: Due to the blockade of fast sodium channels, the rate of depolarization during Phase 0 is reduced.
-
Prolonged Action Potential Duration (APD): The blockade of delayed rectifier potassium channels leads to a significant prolongation of the repolarization phase, increasing the APD at both 50% and 90% repolarization (APD50 and APD90).
-
Increased Effective Refractory Period (ERP): The prolongation of the APD directly contributes to an increase in the ERP, making the cardiomyocyte refractory to premature stimuli for a longer duration.
-
Minimal Effect on Resting Membrane Potential: Hydroquinidine generally has little to no effect on the resting membrane potential of cardiac cells.
Quantitative Data
The following tables summarize the available quantitative data on the effects of hydroquinidine and its close analog, quinidine, on cardiac ion channels and action potential parameters. Due to the limited availability of specific IC50 values for hydroquinidine, data for quinidine are included as a reference, given their similar mechanisms of action.
Table 1: Inhibitory Concentrations (IC50) of Quinidine on Cardiac Ion Channels
| Ion Channel | Current | Species | IC50 (µM) | Reference |
| hNaV1.5 | Peak INa | Human | 11.0 ± 0.7 | [5] |
| hNaV1.5 | Late INa | Human | 12.0 ± 0.7 | [5] |
| hNaV1.5 | Peak INa | Human | 28.9 ± 2.2 | [6] |
| hERG | IKr | Human | 4.5 ± 0.3 | [5] |
| KVLQT1/minK | IKs | Human | 49.0 | [2] |
| hCaV1.2 | ICaL | Human | 44.0 | [2] |
| Kv4.3 | Ito | Human | 13.0 | [2] |
Table 2: Effects of Hydroquinidine and Quinidine on Cardiac Action Potential Parameters
| Compound | Preparation | Concentration (µM) | Parameter | Effect | Reference |
| Hydroquinidine | Guinea Pig Ventricular Myocytes | 50 | Vmax | 54.6% depression | [7] |
| Quinidine | Guinea Pig Ventricular Myocytes | 50 | Vmax | 45.9% depression | [7] |
| Hydroquinidine | Patients with Brugada Syndrome | 300mg BD | QRS Duration | Increased from 110.7ms to 117.8ms | [4] |
| Hydroquinidine | Patients with Brugada Syndrome | 300mg BD | QTc Interval | Increased from 369.5ms to 434.8ms | [4] |
| Hydroquinidine | Patients with Short QT Syndrome | 584 ± 53 mg/day | QTc Interval | Prolonged by 60 ± 6 ms (B15284909) | [8] |
| Quinidine | Canine Purkinje Fibers | 1 | APD90 | Prolonged | |
| Quinidine | Canine Purkinje Fibers | 10 | Vmax | Depressed |
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the electrophysiological effects of hydroquinidine.
Whole-Cell Patch-Clamp Recording of INa
Objective: To measure the tonic and use-dependent block of the fast sodium current (INa) by hydroquinidine.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel (NaV1.5) are cultured on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
Hydroquinidine Stock Solution: A 10 mM stock solution is prepared in DMSO and diluted to the final desired concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.
-
-
Recording Procedure:
-
Patch pipettes with a resistance of 2-4 MΩ are pulled from borosilicate glass.
-
A giga-ohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Recordings are performed at room temperature (22-25 °C).
-
-
Voltage Protocols:
-
Tonic Block: The membrane potential is held at -120 mV. A 50 ms depolarizing pulse to -20 mV is applied every 30 seconds to elicit the peak sodium current. After establishing a stable baseline, the cell is perfused with the hydroquinidine-containing solution until a steady-state block is achieved.
-
Use-Dependent Block: The membrane potential is held at -120 mV. A train of 20 depolarizing pulses to -20 mV for 20 ms is applied at frequencies of 1 Hz and 5 Hz. The peak current for each pulse is recorded.
-
-
Data Analysis:
-
The peak inward sodium current is measured for each pulse.
-
Tonic Block (%): (1 - IHydroquinidine / IControl) * 100.
-
Use-Dependent Block: The peak current of each pulse in the train is normalized to the peak current of the first pulse.
-
Measurement of Action Potential Duration
Objective: To determine the effect of hydroquinidine on the action potential duration (APD) of isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, canine).
-
Recording Technique:
-
Microelectrode Recording: Sharp microelectrodes filled with 3 M KCl are used to impale individual cardiomyocytes and record transmembrane action potentials.
-
Optical Mapping: Cardiomyocytes are loaded with a voltage-sensitive fluorescent dye. Changes in fluorescence intensity, corresponding to changes in membrane potential, are recorded using a high-speed camera.
-
-
Experimental Procedure:
-
Cells are superfused with a physiological saline solution (e.g., Tyrode's solution) at 37°C.
-
Action potentials are elicited by electrical field stimulation at a constant frequency (e.g., 1 Hz).
-
After recording baseline action potentials, cells are exposed to increasing concentrations of hydroquinidine.
-
-
Data Analysis:
-
The action potential duration is measured at 50% and 90% of repolarization (APD50 and APD90).
-
The maximum upstroke velocity (Vmax) of the action potential is also determined.
-
Concentration-response curves are generated to determine the potency of hydroquinidine in prolonging the APD.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of action of hydroquinidine on cardiac electrophysiology.
Experimental Workflow
Caption: A typical experimental workflow for studying hydroquinidine's effects.
Proarrhythmic Potential
A significant concern with Class Ia antiarrhythmic drugs, including hydroquinidine, is their potential to induce arrhythmias, a phenomenon known as proarrhythmia. The primary mechanism underlying hydroquinidine's proarrhythmic risk is excessive prolongation of the QT interval on the electrocardiogram (ECG), which corresponds to the prolonged action potential duration[1]. This can lead to the development of early afterdepolarizations (EADs) and a life-threatening polymorphic ventricular tachycardia called Torsades de Pointes[3]. The risk of proarrhythmia is exacerbated by factors such as bradycardia, hypokalemia, and hypomagnesemia. Therefore, careful patient selection and monitoring of the QTc interval are crucial during hydroquinidine therapy.
Conclusion
This compound is a Class Ia antiarrhythmic agent with a well-defined, albeit complex, mechanism of action on cardiac electrophysiology. Its primary therapeutic benefit arises from the blockade of fast sodium channels and delayed rectifier potassium channels, leading to a reduction in conduction velocity and a prolongation of the action potential duration and effective refractory period. These actions effectively suppress a variety of atrial and ventricular arrhythmias. However, the same mechanism that confers its antiarrhythmic properties also carries an inherent risk of proarrhythmia, primarily through excessive QT prolongation. A comprehensive understanding of its interactions with cardiac ion channels, as detailed in this guide, is essential for the rational design of future antiarrhythmic drugs with improved efficacy and safety profiles. The experimental protocols and quantitative data presented herein provide a valuable resource for researchers dedicated to advancing the field of cardiac electrophysiology and cardiovascular pharmacology.
References
- 1. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Inhibition of ICa in single frog cardiac cells by quinidine, flecainide, ethmozin, and ethacizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroquinidine Prevents Life-Threatening Arrhythmic Events in Patients With Short QT Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action potential prolongation and induction of abnormal automaticity by low quinidine concentrations in canine Purkinje fibers. Relationship to potassium and cycle length - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroquinidine Hydrochloride: A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroquinidine (B1662865) hydrochloride, a dextrorotatory stereoisomer of quinine, is a well-established Class Ia antiarrhythmic agent with a growing portfolio of research applications. This technical guide provides an in-depth overview of its utility in cardiovascular research, oncology, and infectious diseases, with a focus on its mechanism of action, key experimental data, and detailed protocols. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of hydroquinidine hydrochloride.
Core Research Applications
This compound has been investigated for its therapeutic potential in three primary research areas:
-
Cardiovascular Disorders: Primarily as an antiarrhythmic agent for managing conditions like Brugada syndrome and short QT syndrome.
-
Oncology: As a potential anticancer agent with demonstrated activity against a range of cancer cell lines, including breast, ovarian, colon, pancreatic, hepatocellular, and non-small cell lung cancer.
-
Infectious Diseases: Historically and in recent studies for its antimalarial properties against Plasmodium falciparum.
Mechanism of Action
This compound's therapeutic effects stem from its ability to modulate ion channels and key cellular signaling pathways.
Antiarrhythmic Mechanism
As a Class Ia antiarrhythmic, this compound primarily exerts its effects by blocking cardiac ion channels.[1] This multi-channel blockade alters the cardiac action potential, leading to a reduction in arrhythmias. The key mechanisms include:
-
Sodium (Na+) Channel Blockade: It inhibits the fast inward sodium channels (INa) during Phase 0 of the cardiac action potential. This reduces the rate of depolarization, thereby decreasing the excitability and conduction velocity of cardiac cells.[1]
-
Potassium (K+) Channel Blockade: It blocks the delayed rectifier potassium currents (IKr and IKs), which prolongs the repolarization phase (Phase 3) of the action potential. This leads to an extended QT interval on an electrocardiogram (ECG).[1]
-
Anticholinergic Effects: this compound also possesses anticholinergic properties, which can contribute to its antiarrhythmic effects by modulating vagal tone on the heart.[1]
Anticancer Mechanism
The anticancer effects of this compound are multifactorial and are linked to its ion channel blocking activity, which in turn modulates critical cancer-related signaling pathways.[2][3][4]
-
Induction of Apoptosis and Cell Cycle Arrest: It has been shown to induce programmed cell death (apoptosis) and arrest the cell cycle in various cancer cell lines.[2][5]
-
Modulation of Signaling Pathways: In silico and in vitro studies suggest that this compound may exert its anticancer effects by targeting pathways such as PI3K-Akt and cAMP signaling.[6] The blockade of ion channels can alter the membrane potential and intracellular ion concentrations, which can subsequently impact these signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[4]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. "Hydroquinidine Displays a Significant Anti-carcinogenic Activity in Br" by MERVENUR YAVUZ, BETÜL ŞAHİN et al. [journals.tubitak.gov.tr]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. A potent ion channel blocker, hydroquinidine, exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Hydroquinidine Hydrochloride as a Chiral Catalyst in Asymmetric Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of hydroquinidine (B1662865) hydrochloride and its derivatives as chiral catalysts in asymmetric synthesis. It delves into the core principles of several key transformations, including the Sharpless asymmetric dihydroxylation, asymmetric Michael additions, aza-Henry reactions, and the synthesis of chiral tetrahydroquinolines. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for a range of substrates, and mechanistic insights through logical diagrams. The strategic use of hydroquinidine-based catalysts has proven instrumental in the stereoselective synthesis of complex chiral molecules, a critical aspect of modern drug discovery and development.
Introduction to Hydroquinidine and its Role in Asymmetric Catalysis
Hydroquinidine, a diastereomer of hydroquinine, is a Cinchona alkaloid widely recognized for its role as a chiral ligand and organocatalyst in asymmetric synthesis.[1] Its rigid bicyclic core, containing multiple stereocenters, provides a well-defined chiral environment that can effectively induce enantioselectivity in a variety of chemical reactions. The quinuclidine (B89598) nitrogen can act as a Lewis base or a hydrogen bond acceptor, while the quinoline (B57606) moiety can participate in π-π stacking interactions, further influencing the stereochemical outcome of the reaction. Hydroquinidine and its derivatives are particularly valued for their commercial availability, relatively low cost, and the predictability of the stereochemical outcome they impart.[2] This guide will explore the utility of hydroquinidine hydrochloride and its derivatives in several pivotal asymmetric transformations.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[3] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from a Cinchona alkaloid. Hydroquinidine-derived ligands, most notably (DHQD)₂PHAL, are key components of the commercially available reagent mixture AD-mix-β, which selectively delivers the diol to one face of the double bond.[1][4]
Reaction Mechanism
The catalytic cycle of the Sharpless asymmetric dihydroxylation is initiated by the formation of a complex between osmium tetroxide and the chiral hydroquinidine-derived ligand. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester. Subsequent hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide, regenerates the osmium(VIII) species, allowing the catalytic cycle to continue.[3]
References
synthesis and characterization of hydroquinidine hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Hydroquinidine (B1662865) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the , a significant compound in both pharmaceutical research and asymmetric catalysis. Hydroquinidine, a derivative of the Cinchona alkaloid quinidine (B1679956), serves as an antiarrhythmic agent and a valuable chiral catalyst.[1][2] This guide details the synthetic pathway from its parent alkaloid, outlines the conversion to its hydrochloride salt, and presents a full characterization profile with experimental protocols.
Synthesis of Hydroquinidine Hydrochloride
The synthesis of hydroquinidine is achieved through the catalytic hydrogenation of quinidine, which reduces the vinyl group to an ethyl group. The resulting hydroquinidine free base is then treated with hydrochloric acid to yield the more stable and water-soluble hydrochloride salt.
Step 1: Synthesis of Hydroquinidine (Dihydroquinidine)
The primary method for synthesizing hydroquinidine involves the catalytic hydrogenation of quinidine.[1] This reaction selectively reduces the exocyclic vinyl group of the quinuclidine (B89598) ring system without affecting the quinoline (B57606) aromatic ring.
Experimental Protocol:
A detailed experimental protocol based on established literature is as follows:[1]
-
Reaction Setup: To a suitable high-pressure reaction vessel, add quinidine (1 equivalent), methanol (B129727) as the solvent (e.g., 3 L per 1 kg of quinidine), and 5% palladium on carbon (Pd/C) as the catalyst (e.g., 0.05 equivalents by weight).[1]
-
Inerting: Seal the vessel and replace the internal atmosphere with an inert gas, such as nitrogen or argon, before introducing hydrogen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 5 atm.[1]
-
Reaction Conditions: Heat the reaction mixture to 35°C and maintain vigorous stirring for approximately 5 hours.[1]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all the starting quinidine has been consumed.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature (25°C) and carefully vent the hydrogen gas.[1]
-
Purification: Filter the mixture to remove the palladium on carbon catalyst. Concentrate the resulting filtrate under reduced pressure to yield hydroquinidine as a white solid.[1]
Caption: Workflow for the catalytic hydrogenation of quinidine to hydroquinidine.
Step 2: Formation of this compound
The conversion of the hydroquinidine free base to its hydrochloride salt is a standard acid-base neutralization reaction.
Experimental Protocol:
-
Dissolution: Dissolve the crude hydroquinidine solid obtained from Step 1 in a suitable organic solvent, such as ethanol (B145695) or isopropanol.
-
Acidification: Slowly add a stoichiometric amount (1 equivalent) of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) to the stirred solution.
-
Precipitation: The this compound salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities. Dry the final product under vacuum to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following tables summarize the key physical, spectroscopic, and analytical data for this compound.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₂₆N₂O₂ · HCl | [3][4][5] |
| Molecular Weight | 362.89 g/mol | [3][4] |
| Appearance | White to almost white crystalline powder | [1][5] |
| Melting Point | 273-279 °C | [3][4][6] |
| Solubility | Soluble in water and ethanol.[7] Sparingly soluble in aqueous buffers.[7] | [7] |
| Storage | Room temperature, in a cool, dark place (<15°C recommended) | [5] |
Spectroscopic and Analytical Data
| Analysis Type | Data / Expected Results | Reference(s) |
| Purity (HPLC) | >98.0% | [5] |
| Specific Rotation ([α]²⁰/D) | +185.0° to +190.0° (c=1.3 in H₂O) | [4][5] |
| ¹H NMR | Spectrum should confirm the presence of both aromatic (quinoline) and aliphatic (quinuclidine with ethyl group) protons. The disappearance of vinyl proton signals from quinidine is a key indicator. | [8][9] |
| ¹³C NMR | A spectrum will show distinct signals for the 20 carbon atoms in the molecule, confirming the carbon framework. | [10] |
| Mass Spectrometry (MS) | The mass spectrum should show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 327. | [10][11] |
| Infrared (IR) Spectroscopy | The spectrum will display characteristic peaks for O-H (hydroxyl), C-H (aliphatic and aromatic), C=N, C=C (aromatic), and C-O (ether) functional groups. | [10] |
Characterization Methodologies
Experimental Protocols:
-
Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the dried crystalline sample is packed into a capillary tube and heated slowly. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
-
High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using a reverse-phase HPLC method. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12] Detection is often performed using a UV detector at a wavelength where the quinoline chromophore absorbs, such as 233 nm.[7]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[9]
-
Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).[13] This allows for accurate mass determination of the protonated molecule.
Caption: A logical workflow for the characterization of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Hydroquinidine 98 1476-98-8 [sigmaaldrich.com]
- 5. This compound 1476-98-8 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 1476-98-8 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound(1476-98-8) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Hydroquinidine | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(1476-98-8) MS [m.chemicalbook.com]
- 12. ijnrd.org [ijnrd.org]
- 13. Hydroquinidine; LC-ESI-Q; MS; POS; 30 V - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
The Pharmacology of Hydroquinidine: A Class Ia Antiarrhythmic In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroquinidine (B1662865), a dextrorotatory stereoisomer of quinine (B1679958) and a derivative of quinidine (B1679956), is a Class Ia antiarrhythmic agent with a long history in the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of the pharmacology of hydroquinidine, focusing on its mechanism of action, electrophysiological effects, pharmacokinetics, and clinical applications. By summarizing quantitative data, detailing experimental methodologies where available, and visualizing key pathways, this document serves as a crucial resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
Hydroquinidine is classified as a Class Ia antiarrhythmic agent according to the Vaughan Williams classification.[1] Its primary therapeutic use is in the treatment and prevention of various cardiac arrhythmias, including atrial fibrillation and ventricular tachyarrhythmias.[2][3] It is also under investigation for the management of channelopathies such as Brugada Syndrome and Short QT Syndrome.[4][5] As a derivative of quinidine, it shares many pharmacological properties but also exhibits some differences in potency and side effect profile.[6]
Mechanism of Action
Hydroquinidine exerts its antiarrhythmic effects through a multi-faceted mechanism, primarily involving the blockade of cardiac ion channels and autonomic nervous system modulation.
Ion Channel Blockade
The principal antiarrhythmic action of hydroquinidine stems from its ability to block key ion channels involved in the cardiac action potential.
-
Sodium Channel Blockade: As a Class Ia agent, hydroquinidine blocks the fast inward sodium channels (INa), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[6]
-
Potassium Channel Blockade: Hydroquinidine also blocks several potassium currents, most notably the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This blockade prolongs the repolarization phase (Phase 3) of the action potential, leading to an increased action potential duration (APD) and an extended effective refractory period (ERP).[6] This effect is crucial for its efficacy in terminating re-entrant arrhythmias.
| Ion Channel | Current | Species | IC50 (µM) - Quinidine | Reference |
| hERG (KCNH2) | IKr | Human | 0.41 ± 0.04 | [7] |
| Nav1.5 (SCN5A) | INa | Human | - | - |
| Kv7.1/minK (KCNQ1/KCNE1) | IKs | Human | - | - |
| Cav1.2 (CACNA1C) | ICaL | Human | - | - |
Note: Specific IC50 values for hydroquinidine on these channels are not available in the reviewed literature. The value for hERG is for quinidine.
Anticholinergic (Vagolytic) Effects
Hydroquinidine possesses anticholinergic properties, which can inhibit the effects of the vagus nerve on the heart. This can lead to an increase in sinus rate and atrioventricular (AV) conduction.[6]
Electrophysiological Effects
The ion channel blocking and anticholinergic activities of hydroquinidine translate into distinct effects on the cardiac action potential and the electrocardiogram (ECG).
-
Decreased Vmax: The blockade of fast sodium channels leads to a concentration-dependent reduction in the maximum upstroke velocity of the action potential.[6]
-
Prolonged Action Potential Duration (APD): Inhibition of potassium currents, particularly IKr, results in a longer time for repolarization, thus prolonging the APD.[6]
-
Increased Effective Refractory Period (ERP): The prolongation of the APD contributes to an extended ERP, during which the cardiac cells are less excitable.[6]
-
ECG Changes: These cellular effects manifest on the surface ECG as a widening of the QRS complex (due to slowed conduction) and a prolongation of the QT interval (due to extended repolarization).[2]
Caption: Signaling pathway of hydroquinidine's antiarrhythmic action.
Pharmacokinetics
The pharmacokinetic profile of hydroquinidine and its metabolites is crucial for determining appropriate dosing regimens and understanding potential drug interactions.
| Parameter | Value | Species | Reference |
| Absorption | |||
| Bioavailability (oral solution) | 54% - 93% (for 3-OH-HQ) | Human | [8] |
| Bioavailability (oral tablet) | 66% - 90% (for 3-OH-HQ) | Human | [8] |
| Tmax (oral) | 0.5 - 2.5 hours (for 3-OH-HQ) | Human | [2] |
| Distribution | |||
| Volume of Distribution (Vd) | 6.82 ± 1.85 L/kg (for 3-OH-HQ) | Human | [8] |
| Plasma Protein Binding | Similar to Quinidine (~70-80%) | Human | [9][10] |
| Metabolism | |||
| Primary Metabolizing Enzymes | CYP3A4, with minor contribution from CYP2C9 | Human | [8] |
| Active Metabolites | 3-hydroxyhydroquinidine (B1208211) (3-OH-HQ) | Human | [6] |
| Elimination | |||
| Elimination Half-life (t1/2) | 8.4 ± 1.7 hours (oral solution, 3-OH-HQ) | Human | [8] |
| 11.3 ± 4.4 hours (oral tablet, 3-OH-HQ) | Human | [8] | |
| 13 - 15 hours (oral, 3-OH-HQ) | Human | [2] | |
| Renal Clearance | ~50% of total body clearance (for 3-OH-HQ) | Human | [8] |
Note: Much of the detailed pharmacokinetic data available is for the active metabolite, 3-hydroxyhydroquinidine (3-OH-HQ).
Clinical Efficacy
Hydroquinidine has been evaluated in various clinical settings for its antiarrhythmic efficacy.
| Indication | Study Design | Number of Patients | Key Outcomes | Reference |
| Atrial Fibrillation (Persistent) | Prospective Clinical Trial | 49 | 79.6% converted to sinus rhythm with oral hydroquinidine. | [11] |
| Ventricular Tachycardia (Recurrent) | Prospective Study | 18 | VT induction prevented in 58.8% of patients. | |
| Brugada Syndrome | Prospective, randomized, double-blind, crossover | 50 | No arrhythmic events reported under hydroquinidine therapy, versus 1 appropriate ICD shock and 1 self-terminating VF on placebo. | [4] |
| Short QT Syndrome | Cohort Study | 17 | Reduction in the rate of life-threatening arrhythmic events from 40% to 0%. | [5] |
Experimental Protocols
Detailed experimental protocols for hydroquinidine are not consistently reported in the literature. However, based on studies of quinidine and general electrophysiological techniques, the following outlines the likely methodologies.
Whole-Cell Voltage-Clamp Recordings
This technique is used to measure the effects of hydroquinidine on specific ion currents.
-
Cell Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected with the gene encoding the ion channel of interest (e.g., KCNH2 for hERG).
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).
-
Pipette Solution (example for K+ currents): Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP, adjusted to pH 7.2 with KOH.
-
External Solution (example): Contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the target ion current. For IKr, this typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
-
Data Analysis: The peak tail current is measured before and after the application of various concentrations of hydroquinidine to determine the concentration-response curve and calculate the IC50 value.
Caption: A generalized workflow for a voltage-clamp experiment.
Action Potential Duration Measurement
This method assesses the effect of hydroquinidine on the overall cardiac action potential.
-
Tissue Preparation: Cardiac preparations such as guinea pig papillary muscles or rabbit Purkinje fibers are isolated and superfused with Tyrode's solution.
-
Electrophysiological Recording:
-
Standard microelectrode techniques are used to impale cardiac cells and record transmembrane action potentials.
-
The tissue is stimulated at a constant cycle length (e.g., 1 Hz).
-
-
Drug Perfusion: After obtaining stable baseline recordings, the preparation is perfused with increasing concentrations of hydroquinidine.
-
Data Analysis: The action potential duration at 90% repolarization (APD90) is measured and compared between baseline and drug conditions.
Safety and Proarrhythmic Potential
Like other Class Ia antiarrhythmics, hydroquinidine has the potential for proarrhythmic effects, most notably Torsades de Pointes (TdP), which is associated with excessive QT prolongation. This risk is increased in the presence of hypokalemia, bradycardia, and co-administration of other QT-prolonging drugs.
Conclusion
Hydroquinidine is an effective Class Ia antiarrhythmic agent with a well-characterized mechanism of action involving the blockade of sodium and potassium channels. Its clinical utility has been demonstrated in a range of atrial and ventricular arrhythmias, as well as in specific channelopathies. However, its use requires careful consideration of its pharmacokinetic profile and proarrhythmic potential. Further research to delineate its precise ion channel binding affinities (IC50 values) and to standardize experimental protocols will enhance its therapeutic application and aid in the development of safer and more effective antiarrhythmic drugs.
References
- 1. Pharmacokinetics of quinidine related to plasma protein binding in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aurorabiomed.com [aurorabiomed.com]
- 4. Effect of lidocaine and quinidine on steady-state characteristics and recovery kinetics of (dV/dt)max in guinea pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the rabbit Purkinje fibre assay as an in vitro tool for assessing the risk of drug-induced torsades de pointes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Quinidine and dihydroquinidine interactions in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of quinidine to plasma proteins in normal subjects and in patients with hyperlipoproteinemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of quinidine on plateau currents of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hydroquinidine Hydrochloride in Enantioselective Tetrahydroquinoline Synthesis: A Review of Current Literature
A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the use of hydroquinidine (B1662865) hydrochloride as a catalyst for the enantioselective synthesis of tetrahydroquinolines. While hydroquinidine, a member of the cinchona alkaloid family, is a well-established and versatile organocatalyst in asymmetric synthesis, its hydrochloride salt has not been a focal point of published research in this particular application. Tetrahydroquinolines are a critical structural motif in numerous pharmaceuticals and bioactive molecules, making their stereoselective synthesis a significant area of research. Investigators in this field have explored a diverse array of catalytic systems to achieve high enantioselectivity.
Our extensive search of scholarly articles, patents, and chemical databases did not yield specific experimental protocols, quantitative data, or mechanistic studies directly employing hydroquinidine hydrochloride for the asymmetric synthesis of tetrahydroquinolines. The existing body of research on this transformation predominantly features other catalytic systems.
Alternative Catalytic Approaches
The enantioselective synthesis of tetrahydroquinolines has been successfully achieved using a variety of other catalysts, including:
-
Other Cinchona Alkaloid Derivatives: Modified cinchona alkaloids, such as quinidine-NH-thiourea, have been effectively utilized in supramolecular organocatalysis to produce functionalized chiral tetrahydroquinolines.[1] These catalysts often operate through hydrogen bonding interactions to control the stereochemical outcome of the reaction.
-
Chiral Phosphoric Acids: Brønsted acids, particularly chiral phosphoric acids, have emerged as powerful catalysts for the enantioselective synthesis of tetrahydroquinolines from various precursors like 2-aminochalcones.[2] These catalysts can activate the substrates and control the stereochemistry of the cyclization and subsequent reduction steps.
-
Metal-Based Catalysts: A wide range of transition metal catalysts, including those based on iridium, rhodium, palladium, gold, and cobalt, have been developed for the asymmetric hydrogenation or transfer hydrogenation of quinolines to afford enantioenriched tetrahydroquinolines. These methods often exhibit high efficiency and enantioselectivity.
Mechanistic Considerations in Tetrahydroquinoline Synthesis
The synthesis of tetrahydroquinolines often proceeds through key reaction pathways such as the aza-Diels-Alder reaction (also known as the Povarov reaction) or the reduction of quinoline (B57606) precursors. In a typical organocatalyzed aza-Diels-Alder reaction, the catalyst activates the imine component, facilitating a stereocontrolled [4+2] cycloaddition with an electron-rich olefin.
Below is a generalized workflow for an organocatalytic enantioselective synthesis of tetrahydroquinolines.
Caption: Generalized workflow for the organocatalytic synthesis of tetrahydroquinolines.
Conclusion
While this compound is a readily available chiral molecule, the current scientific literature does not support its direct and widespread application as a catalyst for the enantioselective synthesis of tetrahydroquinolines. Researchers and drug development professionals seeking to synthesize these important heterocyclic compounds are encouraged to explore the well-documented and highly effective catalytic systems based on other cinchona alkaloid derivatives, chiral phosphoric acids, or transition metals. Further research may yet uncover a specific set of conditions or substrate scope where this compound proves to be an effective catalyst for this transformation.
References
A Deep Dive into the Stereochemistry of Cinchona Alkaloids: The Case of Hydroquinidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the stereochemical intricacies of Cinchona alkaloids, with a particular focus on hydroquinidine (B1662865). We will explore the absolute configurations, conformational landscapes, and the analytical methodologies employed to elucidate these three-dimensional structures. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, asymmetric synthesis, and drug development.
Core Stereochemistry and Absolute Configuration
The Cinchona alkaloids, a family of natural products isolated from the bark of the Cinchona tree, are renowned for their potent biological activities and their widespread use as chiral catalysts and ligands in asymmetric synthesis.[1][2] This class of compounds is characterized by a quinoline (B57606) moiety linked to a quinuclidine (B89598) ring through a hydroxymethylene bridge. The core structure contains multiple stereocenters, giving rise to a rich diversity of stereoisomers.
Hydroquinidine, a diastereomer of hydroquinine, possesses the (8R,9S) configuration at the two central stereocenters connecting the quinoline and quinuclidine rings.[3] It is systematically named (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol.[4] The stereochemistry of hydroquinidine is identical to that of its parent compound, quinidine (B1679956), with the exception of the hydrogenation of the vinyl group on the quinuclidine ring.[3]
The four major Cinchona alkaloids exist as two pairs of pseudo-enantiomers: quinine (B1679958)/quinidine and cinchonine (B1669041)/cinchonidine.[5] Quinine and quinidine, as well as cinchonine and cinchonidine, are diastereomers of each other.[6] However, the relationship between quinine and quinidine is often described as "quasi-enantiomeric" due to their nearly mirror-image relationship around the C8-C9 bond, which significantly influences their chiroptical properties and catalytic activities.[7][8]
A logical diagram illustrating the stereochemical relationships between the major Cinchona alkaloids is presented below.
Conformational Analysis
The biological activity and catalytic efficacy of Cinchona alkaloids are intimately linked to their conformational flexibility. The molecule can adopt various shapes due to rotation around the single bonds connecting the quinoline and quinuclidine moieties, specifically the C4'-C9 and C9-C8 bonds. Extensive conformational studies have identified four low-energy conformers: anti-closed, anti-open, syn-closed, and syn-open.[7][9] These conformations are defined by the torsion angles T(1) (C(4a')-C(4')-C(9)-C(8)) and T(2) (C(4')-C(9)-C(8)-N(1)).[7][10]
Computational studies using the semi-empirical PM3 method have shown that the lowest energy conformation for both quinine and quinidine is the anti-closed-α form.[7][11] In contrast, their inactive epimers, epiquinine (B123177) and epiquinidine, favor anti-open conformations.[7] The presence of an intramolecular hydrogen bond between N1 and the O9-H group is a key feature in some conformations, particularly in the epi series.[7]
The conformational landscape of Cinchona alkaloids is a critical determinant of their function in asymmetric catalysis. The ability of the alkaloid to adopt a specific conformation allows for the creation of a well-defined chiral pocket that directs the stereochemical outcome of a reaction.
A workflow for the computational analysis of Cinchona alkaloid conformations is depicted below.
Experimental Protocols for Stereochemical Elucidation
The three-dimensional structure of Cinchona alkaloids is determined through a combination of spectroscopic and crystallographic techniques.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information on the solid-state conformation and absolute configuration of these molecules.
Methodology:
-
Crystallization: High-quality single crystals of the Cinchona alkaloid or a salt derivative are grown. For instance, 9-epiquinidine hydrochloride monohydrate crystals were obtained for X-ray analysis.[12] The crystallization of hydroquinone (B1673460) dioxygenase, for example, was achieved using the sitting-drop vapor-diffusion method with a solution of 16% PEG 4000, 0.3 M MgCl₂, and 0.1 M Tris pH 8.5 at 277 K.[13]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. For 9-epiquinidine hydrochloride monohydrate, Cu Kα radiation (λ = 1.54178 Å) was used at room temperature.[12]
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions. The final R-factor is an indicator of the quality of the fit between the experimental data and the final model. For 9-epiquinidine hydrochloride monohydrate, the final R was 5.72% for 1,501 reflections.[12]
Table 1: Crystallographic Data for 9-Epiquinidine Hydrochloride Monohydrate [12]
| Parameter | Value |
| Chemical Formula | C₂₀H₂₅N₂O₂⁺·Cl⁻·H₂O |
| Molecular Weight | 378.9 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.042 ± 0.001 |
| b (Å) | 9.082 ± 0.001 |
| c (Å) | 31.007 ± 0.005 |
| Volume (ų) | 1983.1 ± 0.6 |
| Z | 4 |
| Calculated Density (g cm⁻³) | 1.27 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of Cinchona alkaloids in solution. Both ¹H and ¹³C NMR are employed to elucidate the structure and conformational equilibria.[14][15]
Methodology:
-
Sample Preparation: A solution of the alkaloid is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₁₂) at a specific concentration (e.g., 0.02 M).[16]
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
¹H NMR: To determine chemical shifts and coupling constants.
-
¹³C NMR: To identify the carbon skeleton.[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for distinguishing between syn and anti conformers.[17]
-
Variable Temperature (VT) NMR: To study the dynamics of conformational exchange.
-
-
Data Analysis: The vicinal coupling constants (e.g., ³J(H9,H8)) are analyzed to estimate the populations of different conformers in solution.[18] For instance, a combined NMR and molecular modeling approach has been used to study the conformations of quinine and quinidine.[16]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is sensitive to the chiral environment of the chromophores within the molecule and is particularly useful for studying the conformations and interactions of Cinchona alkaloids in solution.
Methodology:
-
Sample Preparation: CD spectra are recorded for the free base alkaloids in various solvents, often non-polar ones, and for their salts with carboxylic acids.[19]
-
Data Acquisition: The CD spectrum is measured over a range of wavelengths, typically focusing on the absorption bands of the quinoline chromophore (around 230 nm and 300-320 nm).[19][20]
-
Data Interpretation: The Cotton effects observed in the CD spectra can provide information about:
-
Molecular Association: The exciton-type Cotton effect around 230 nm in non-polar solvents can suggest the association of alkaloid molecules.[19]
-
Conformational Equilibria: The existence of low-energy staggered conformations around the C(8)-C(9) bond has been confirmed by MMP2 calculations in conjunction with CD studies.[19]
-
Substrate Interaction: Changes in the CD spectrum of a Cinchona alkaloid upon the addition of a substrate can indicate a direct interaction in the liquid phase, which is relevant for understanding the mechanism of enantioselective catalysis.[20]
-
Quantitative Stereochemical Data
The following table summarizes key quantitative data related to the stereochemistry of hydroquinidine and related alkaloids.
Table 2: Physicochemical and Stereochemical Properties of Hydroquinidine
| Property | Value | Reference |
| IUPAC Name | (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | [4] |
| CAS Number | 1435-55-8 | |
| Molecular Formula | C₂₀H₂₆N₂O₂ | [4] |
| Molar Mass | 326.43 g·mol⁻¹ | |
| Melting Point | 169-170 °C | |
| Specific Rotation [α]²⁵/D | +226° (c = 2 in ethanol) | [21] |
Synthesis of Hydroquinidine
Hydroquinidine is typically synthesized by the catalytic hydrogenation of quinidine.[22]
Synthetic Protocol: [22]
-
Reaction Setup: In a reaction vessel, quinidine is dissolved in a suitable solvent such as methanol. A palladium on carbon (Pd/C) catalyst (e.g., 5%) is added.
-
Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (e.g., ~5 atm).
-
Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 35 °C) for a specific duration (e.g., 5 hours).
-
Workup: After the reaction is complete (monitored by HPLC/TLC), the mixture is cooled, the catalyst is removed by filtration, and the filtrate is concentrated under vacuum to yield hydroquinidine as a white solid.
The general synthetic pathway is illustrated below.
Conclusion
The stereochemistry of Cinchona alkaloids, exemplified by hydroquinidine, is a fascinating and complex field of study with profound implications for their biological activity and catalytic applications. A thorough understanding of their absolute configurations, conformational preferences, and the analytical techniques used to characterize them is essential for the rational design of new drugs and catalysts. This guide has provided a detailed overview of these aspects, offering a valuable resource for researchers dedicated to harnessing the unique properties of these remarkable natural products.
References
- 1. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Dihydroquinidine (DHQD) - Buchler GmbH [buchler-gmbh.com]
- 4. Hydroquinidine | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinidine - Wikipedia [en.wikipedia.org]
- 7. Conformational spaces of Cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. cris.huji.ac.il [cris.huji.ac.il]
- 12. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystallization and preliminary X-ray crystallographic analysis of hydroquinone dioxygenase from Sphingomonas sp. TTNP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Dihydroquinidine - Wikipedia [en.wikipedia.org]
- 22. guidechem.com [guidechem.com]
Hydroquinidine Hydrochloride: A Technical Guide on its Discovery and Historical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroquinidine (B1662865) hydrochloride, a stereoisomer of hydroquinine (B45883) and a hydrogenated derivative of the cinchona alkaloid quinidine (B1679956), holds a unique position in the history of pharmacology. As a Class Ia antiarrhythmic agent, its mechanism of action and clinical application have contributed significantly to the understanding and treatment of cardiac arrhythmias, particularly in the realm of inherited channelopathies. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and historical significance of hydroquinidine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.
Discovery and Historical Context
The story of hydroquinidine is intrinsically linked to the centuries-long history of the cinchona tree. The bark of the cinchona was famously used to treat malaria in Europe as early as the 15th century.[1] The active alkaloids, however, were not isolated until 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou extracted quinine (B1679958) and cinchonine.[2][3] These discoveries marked a pivotal moment, transitioning phytotherapy to modern pharmacology.
The cardiac effects of cinchona bark were noted soon after its introduction to academic medicine in the late 17th century.[4] However, it was not until 1918 that Walter Frey identified quinidine, an isomer of quinine, as a more potent antiarrhythmic agent, specifically for treating atrial fibrillation.[4] This established the first generation of antiarrhythmic drugs.
Hydroquinidine, also known as dihydroquinidine, emerged as a direct derivative of this lineage.[5][6] It is produced by the hydrogenation of the vinyl group of quinidine, a modification that enhances its properties.[5][7] Its development falls within the broader effort to classify and understand antiarrhythmic drugs, a field famously structured by the Vaughan Williams classification system in the 1970s, which places hydroquinidine in Class Ia due to its sodium-channel blocking properties and its ability to prolong the cardiac action potential.[8][9]
Timeline of Discovery
Caption: Historical development timeline of Hydroquinidine.
Synthesis and Chemical Properties
Hydroquinidine is not a primary alkaloid of the cinchona bark but is synthesized from quinidine. The process is a straightforward catalytic hydrogenation.
Experimental Protocol: Synthesis of Hydroquinidine
This protocol is adapted from established industrial synthesis methods.[5]
-
Reactor Setup: A dry 100-liter reaction vessel is charged with quinidine (25 kg, 77.1 moles), methanol (B129727) (75 liters), and 5% palladium on carbon (1.25 kg).
-
Inerting: The atmosphere within the vessel is purged and replaced with hydrogen gas.
-
Hydrogenation: The reaction pressure is maintained at approximately 5 atm, and the mixture is heated to 35°C.
-
Monitoring: The reaction is allowed to proceed for 5 hours. Completion is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to confirm the full consumption of the quinidine starting material.
-
Workup: Upon completion, the reaction mixture is cooled to 25°C.
-
Filtration: The palladium catalyst is removed by filtration.
-
Isolation: The resulting filtrate is concentrated under vacuum to yield a white solid, which is the target hydroquinidine product.[5]
Chemical Data
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₂₆N₂O₂ | [6][10] |
| Molecular Weight | 326.44 g/mol | [6][10] |
| CAS Number | 1435-55-8 (base), 1476-98-8 (hydrochloride) | [10] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 169-172 °C | [6] |
| Class | Class Ia Antiarrhythmic | [6] |
Pharmacological Profile
Mechanism of Action
Hydroquinidine exerts its antiarrhythmic effects by modulating cardiac ion channels, consistent with its classification as a Class Ia agent.[6]
-
Sodium Channel Blockade: It primarily inhibits the fast inward sodium channels (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax), slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
-
Potassium Channel Blockade: It also blocks delayed rectifier potassium currents (IKr), which contributes to prolonging the repolarization phase (Phase 3). This effect leads to an increase in the action potential duration (APD) and the effective refractory period (ERP).
-
Electrocardiogram (ECG) Effects: These cellular actions manifest on the surface ECG as a widening of the QRS complex (due to slowed conduction) and a prolongation of the QT interval (due to extended repolarization).[11]
Caption: Mechanism of action on the cardiac action potential.
Historical Clinical Significance & Key Trials
While initially used for a range of arrhythmias, hydroquinidine has found a modern niche in the management of specific inherited channelopathies where its mechanism of action is particularly beneficial. Its most significant recent evaluation has been in patients with Brugada Syndrome (BrS).
The QUIDAM Study
The QUIDAM study was a landmark trial providing evidence-based data on the use of hydroquinidine to prevent life-threatening ventricular arrhythmias in high-risk patients with Brugada Syndrome.[12]
The study was a prospective, multicenter, randomized, double-blind, placebo-controlled trial with a crossover design.[11][12]
-
Patient Population: 50 patients with a confirmed diagnosis of Type 1 Brugada Syndrome and an implanted cardioverter-defibrillator (ICD) were enrolled.[12]
-
Randomization & Blinding: Patients were randomly assigned to receive either hydroquinidine or a matching placebo in a double-blind fashion.
-
Crossover Design: The study consisted of two 18-month treatment phases. After the first phase, patients underwent a washout period and then "crossed over" to the alternate treatment for the second 18-month phase. This design allows each patient to serve as their own control.
-
Intervention: The dosage of hydroquinidine was titrated for each patient.
-
Primary Endpoint: The primary endpoint was the occurrence of appropriate ICD shocks, indicating a life-threatening ventricular arrhythmia.
-
Data Analysis: The incidence of arrhythmic events during the hydroquinidine phase was compared to the incidence during the placebo phase.
Caption: Experimental workflow of the QUIDAM crossover trial.
The study demonstrated the electrophysiological effect and clinical efficacy of hydroquinidine, though tempered by a significant rate of side effects.
Table 1: Electrophysiological and Clinical Outcomes [12]
| Parameter | Placebo Arm | Hydroquinidine Arm | P-value |
| QTc Interval (ms) | 409 ± 32 | 433 ± 37 | 0.027 |
| Tpeak-Tend Interval (ms, V5) | 89 ± 15 | 108 ± 27 | <0.0001 |
| Arrhythmic Events* | 2 | 0 | - |
*Arrhythmic events included 1 appropriate ICD shock and 1 self-terminating ventricular fibrillation.
Table 2: Safety and Tolerability [12]
| Parameter | Value |
| Patients with Side Effects | 34 (68%) |
| Therapy Discontinuation due to AEs | 13 (26%) |
| Primary Side Effect Type | Gastrointestinal |
The results showed that while no arrhythmic events occurred while patients were on hydroquinidine, side effects limited its long-term use in a quarter of the patients.[12]
Standardized Preclinical Testing Protocols
To characterize the ion channel effects of a compound like hydroquinidine, standardized preclinical assays are essential. The patch-clamp technique is the gold standard for this purpose.
Experimental Protocol: Whole-Cell Voltage Clamp for NaV1.5
This protocol is based on FDA recommendations for preclinical cardiac safety assessment and is designed to characterize drug effects on the peak sodium current (INa).[13][14]
-
Cell Preparation: Use a stable mammalian cell line (e.g., HEK293) heterologously expressing the human NaV1.5 channel.
-
Solutions:
-
External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl₂, 2 CaCl₂, 10 dextrose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl₂, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.
-
-
Electrophysiology:
-
Establish a whole-cell patch-clamp configuration.
-
Maintain bath temperature at 35-37°C.
-
Perform series resistance compensation (>80%).
-
-
Voltage Protocol:
-
Hold the cell membrane at -120 mV.
-
Apply a 500 ms (B15284909) depolarizing step to -10 mV to elicit the peak inward sodium current.
-
Repeat this pulse at a frequency of 1 Hz.
-
-
Data Acquisition:
-
Record baseline current for a stable period.
-
Perfuse the cell with increasing concentrations of the test compound (e.g., hydroquinidine).
-
Allow current at each concentration to reach steady-state before recording.
-
Apply a positive control (e.g., flecainide) at the end of the experiment to confirm assay sensitivity.
-
-
Analysis: Measure the peak inward current at each concentration relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
Caption: Workflow for a voltage-clamp experiment.
Conclusion and Future Perspective
Hydroquinidine hydrochloride represents a direct pharmacological link between a traditional herbal remedy and modern, mechanism-based therapeutics. Its journey from the cinchona bark to a treatment for specific, genetically-defined cardiac channelopathies encapsulates the evolution of drug discovery. While its broad use is limited by a narrow therapeutic window and a significant side-effect profile, its historical importance is undeniable.[12] It served as a critical tool alongside quinidine in the early management of arrhythmias and continues to be a valuable agent in niche populations, such as those with Brugada or Short QT syndromes. For drug development professionals, the story of hydroquinidine underscores the enduring value of natural products as starting points for synthesis and the critical need for rigorous, controlled trials to define a drug's true risk-benefit profile.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Products of the Empire: Cinchona: a short history | Cambridge University Library [lib.cam.ac.uk]
- 4. [Discovery of the cardiac effectiveness of cinchona bark and its alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Dihydroquinidine - Wikipedia [en.wikipedia.org]
- 7. Quinine - Wikipedia [en.wikipedia.org]
- 8. Evolution, mechanisms, and classification of antiarrhythmic drugs: focus on class III actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 10. Hydroquinidine | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The QUIDAM study: Hydroquinidine therapy for the management of Brugada syndrome patients at high arrhythmic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
Unraveling the Catalytic Core: A Theoretical Guide to Hydroquinidine Hydrochloride Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical underpinnings of hydroquinidine (B1662865) hydrochloride's catalytic mechanisms, offering a comprehensive resource for professionals in chemical research and drug development. While hydroquinidine is historically recognized for its antiarrhythmic properties, its role as a potent organocatalyst in asymmetric synthesis is a burgeoning field of significant interest. This whitepaper will focus on the computational examination of its catalytic prowess, primarily through the lens of Density Functional Theory (DFT), providing a detailed look at the energetic landscapes and transition states that govern its catalytic cycles.
Hydroquinidine, a member of the Cinchona alkaloid family, leverages its unique stereochemical architecture to induce chirality in a variety of chemical transformations. Its derivatives, often incorporating functionalities like thiourea, have proven to be highly effective in promoting reactions such as Michael additions with high enantioselectivity. Understanding the intricate mechanisms of these catalysts at a molecular level is paramount for the rational design of more efficient and selective catalysts for the synthesis of complex chiral molecules, a cornerstone of modern drug discovery.
This guide will present a detailed analysis of a representative catalytic system, breaking down the reaction pathways, quantifying the energetic barriers, and visualizing the key molecular interactions that drive the catalytic process and dictate the stereochemical outcome.
Quantitative Analysis of Catalytic Intermediates and Transition States
To provide a clear and comparative overview of the energetics involved in a typical hydroquinidine-derivative catalyzed reaction, the following tables summarize the computed energies for key species along the reaction coordinate of an asymmetric nitro-Michael addition. These values, obtained through DFT calculations, are crucial for understanding the reaction kinetics and the origins of enantioselectivity.
Table 1: Relative Energies of Catalyst Conformers
| Conformer | Relative Energy (kcal/mol) - Gas Phase (B3PW91/6-31G(d)) | Relative Energy (kcal/mol) - Solvent (DFT-PCM) | Relative Energy (kcal/mol) - (MP2/6-311++G(d,p)) | Relative Energy (kcal/mol) - (DFT-D) |
| Conformer A | 0.0 | 3.1 | 0.0 | 0.0 |
| Conformer B | 1.8 | 0.0 | 7.4 | 7.4 |
This table illustrates the relative stability of different catalyst conformations, highlighting the influence of the computational method and solvent effects.
Table 2: Formation Energies of Catalyst-Substrate Complexes
| Complex | Formation Energy (kcal/mol) - (B3PW91/6-31G(d)) | Formation Energy (kcal/mol) - (MP2) | Formation Energy (kcal/mol) - (DFT-D) |
| Catalyst-Malonate Complex | -6.5 | -15.0 | -16.6 |
This table quantifies the exothermicity of the initial complexation between the catalyst and the nucleophile (diethyl malonate).
Table 3: Activation Barriers for the Enantioselective Step
| Pathway | Activation Energy (kcal/mol) - (B3PW91/6-31G(d)) | Activation Energy (kcal/mol) - (DFT-PCM) | Activation Energy (kcal/mol) - {MP2} | Activation Energy (kcal/mol) - [DFT-D] |
| Transition State (R-product) | 10.1 | 14.5 | 10.3 | 11.1 |
| Transition State (S-product) | 11.5 | 16.0 | 11.8 | 12.6 |
This table presents the calculated activation energies for the formation of the R and S enantiomers, providing a quantitative basis for the observed enantioselectivity. The lower activation barrier for the R-product pathway indicates its kinetic favorability.
Experimental and Computational Protocols
The data presented in this guide is derived from detailed computational studies, the methodologies of which are crucial for reproducibility and further investigation.
Computational Methodology
The theoretical calculations are typically performed using Density Functional Theory (DFT) as implemented in software packages like Gaussian. A common approach involves:
-
Conformational Search: An initial conformational search of the catalyst is performed using a semi-empirical method to identify the low-energy conformers.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized using a functional such as B3PW91 with a basis set like 6-31G(d).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).
-
Solvent Effects: The influence of the solvent is often incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Single-Point Energy Refinements: To obtain more accurate energies, single-point energy calculations are often carried out on the optimized geometries using higher levels of theory, such as MP2 with a larger basis set (e.g., 6-311++G(d,p)), and with dispersion corrections (DFT-D).
Visualizing the Catalytic Cycle and Key Interactions
To better illustrate the complex molecular choreography of the catalytic process, the following diagrams, generated using the DOT language, depict the key stages of the reaction mechanism and the logical workflow of the computational investigation.
Caption: A simplified representation of the catalytic cycle for a hydroquinidine-derivative catalyzed Michael addition.
Caption: A flowchart outlining the typical computational workflow for studying the catalytic mechanism.
Caption: A conceptual diagram of the key non-covalent interactions within the transition state complex.
References
Methodological & Application
Application Notes and Protocols for Hydroquinidine Hydrochloride in Sodium Channel Block Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinidine (B1662865), a derivative of quinidine (B1679956), is a Class I antiarrhythmic agent that primarily exerts its therapeutic effects by blocking cardiac ion channels.[1] Its principal mechanism of action involves the inhibition of the fast inward sodium channels (Nav), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1] By blocking these channels, hydroquinidine reduces the rate of rise of the action potential, thereby decreasing the excitability and conductivity of cardiac cells.[1] This membrane-stabilizing effect is crucial for the management of various cardiac arrhythmias. Additionally, hydroquinidine has been shown to affect potassium channels, contributing to a prolongation of the repolarization phase.[1]
These application notes provide a detailed protocol for characterizing the sodium channel blocking properties of hydroquinidine hydrochloride using the whole-cell patch-clamp technique. This method allows for a precise measurement of the drug's effect on sodium channel currents, including its potency and state-dependency.
Signaling Pathway of Sodium Channel Block by Hydroquinidine
This compound directly interacts with the voltage-gated sodium channel pore, physically obstructing the passage of sodium ions. This interaction is state-dependent, meaning the drug's affinity for the channel changes with the conformational state of the channel (resting, open, or inactivated). As a Class Ia antiarrhythmic agent, hydroquinidine typically exhibits a higher affinity for the open and inactivated states of the sodium channel. This results in a more pronounced block at higher heart rates (use-dependency).
Caption: State-dependent blockade of sodium channels by hydroquinidine.
Quantitative Data
| Ion Channel | Current | Species | IC50 (µM) | Reference |
| hNav1.5 | Peak INa | Human | 11.0 ± 0.7 | [2] |
| hNav1.5 | Late INa | Human | 12.0 ± 0.7 | [2] |
| hERG | IKr | Human | 4.5 ± 0.3 | [2] |
Note: This data is for quinidine, a related compound, and should be used as an estimation for hydroquinidine.
Experimental Protocols
This protocol outlines the whole-cell voltage-clamp methodology for assessing the tonic and use-dependent block of sodium channels (e.g., Nav1.5) expressed in a mammalian cell line (e.g., HEK293) by this compound.
Experimental Workflow
Caption: Experimental workflow for patch-clamp analysis.
Cell Preparation
-
Culture HEK293 cells stably expressing the desired sodium channel subtype (e.g., hNav1.5) in an appropriate medium.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
Note: Cesium is used to block potassium channels, isolating the sodium current.
-
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the final desired concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.
Recording Procedure
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before initiating recordings.
-
Perform recordings at room temperature (22-25 °C).
Voltage Protocols
-
Tonic Block:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a short (e.g., 50 ms) depolarizing pulse to a voltage that elicits the peak sodium current (e.g., -20 mV) at a low frequency (e.g., every 30 seconds).
-
After obtaining a stable baseline current, perfuse the cell with the hydroquinidine-containing external solution.
-
Continue recording until the blocking effect reaches a steady state.
-
-
Use-Dependent Block:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., 20 pulses to -20 mV for 20 ms) at frequencies of 1 Hz and 5 Hz.
-
Record the peak current for each pulse in the train.
-
After a washout period, perfuse the cell with the hydroquinidine-containing external solution and repeat the pulse train.
-
Data Analysis
-
Measure the peak inward current for each pulse.
-
Tonic Block: Calculate the percentage of block as (1 - (I_drug / I_control)) * 100, where I_drug is the steady-state current in the presence of hydroquinidine and I_control is the baseline current.
-
Use-Dependent Block: Plot the peak current as a function of the pulse number to visualize the development of the block during the pulse train.
-
IC50 Determination: Construct a concentration-response curve by plotting the percentage of block against the logarithm of the hydroquinidine concentration. Fit the data with a Hill equation to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Unstable Recordings | - Poor vibration isolation. - Unhealthy cell culture. | - Ensure proper functioning of the anti-vibration table. - Use cells from a fresh, healthy culture. |
| Low Seal Resistance | - Dirty pipette tip. - Poorly prepared solutions. | - Ensure the pipette tip is clean before approaching the cell. - Use freshly prepared and filtered solutions. |
| No Drug Effect | - Incorrect drug concentration. - Compound precipitation. - Inadequate perfusion. | - Verify the calculations for the drug dilutions. - Check for any visible precipitate in the drug solution. - Ensure the perfusion system is delivering the solution to the cell. |
| Rapid Current Rundown | - Instability of the whole-cell configuration. - Cell dialysis with internal solution. | - Monitor the access resistance and discard the recording if it changes significantly. - Allow for a stable baseline before drug application. |
References
HPLC method for hydroquinidine hydrochloride quantification in plasma
An HPLC Method for the Quantification of Hydroquinidine (B1662865) Hydrochloride in Plasma
Application Note
Introduction
Hydroquinidine, a diastereomer of quinidine (B1679956), is a class Ia antiarrhythmic agent used in the management of cardiac arrhythmias.[1] Therapeutic drug monitoring and pharmacokinetic studies require a reliable and sensitive method for the quantification of hydroquinidine in biological matrices such as plasma. High-Performance Liquid Chromatography (HPLC) offers a robust and precise platform for this purpose. This application note details a validated HPLC method for the determination of hydroquinidine hydrochloride in plasma, suitable for research and drug development applications.
The described method utilizes reverse-phase chromatography coupled with UV or fluorescence detection, providing adequate sensitivity and selectivity for pharmacokinetic analyses. The protocol includes a straightforward sample preparation procedure based on protein precipitation, ensuring efficient extraction of the analyte from the plasma matrix.
Method Overview
The analytical method involves the extraction of hydroquinidine from plasma samples via protein precipitation with an organic solvent. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of a buffered organic mixture. The method is validated for its linearity, accuracy, precision, and recovery, demonstrating its suitability for bioanalytical applications.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Quinidine or a structurally similar compound
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Formic acid
-
Purified water (e.g., Milli-Q)
-
Drug-free human plasma
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., Titan C18, 10 cm x 2.1 mm, 1.9 µm) is a suitable choice.
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH adjusted to 7.0 with formic acid) in a ratio of 30:70 (v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Detection:
-
UV Detection: Wavelength set at an appropriate value for hydroquinidine (e.g., 254 nm).
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized (literature for the structurally similar quinidine suggests excitation around 310-350 nm and emission around 440-450 nm).
-
-
Data Acquisition: A suitable chromatography data station.
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare a separate stock solution for the internal standard.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards.
-
Calibration Standards and QC Samples: Spike drug-free plasma with the working standard solutions to obtain calibration standards at concentrations ranging from approximately 50 to 4000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
4. Sample Preparation
-
To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add a fixed amount of the internal standard solution.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
5. Method Validation
The method should be validated according to standard bioanalytical method validation guidelines, including the following parameters:
-
Selectivity: Analyze blank plasma samples from different sources to ensure no endogenous components interfere with the peaks of hydroquinidine and the internal standard.
-
Linearity: Construct a calibration curve by plotting the peak area ratio of hydroquinidine to the internal standard against the nominal concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing the QC samples on different days. The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Recovery: Evaluate the extraction recovery by comparing the peak areas of hydroquinidine from extracted plasma samples with those of unextracted standards at the same concentration.
-
Stability: Assess the stability of hydroquinidine in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.
Data Presentation
Table 1: Summary of Quantitative Data for the HPLC Method
| Parameter | Result |
| Linearity Range | 50 - 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | > 85% |
| Retention Time of Hydroquinidine | Approx. 5.8 min |
| Retention Time of Internal Standard | Approx. 7.2 min |
Mandatory Visualizations
Caption: Experimental workflow for hydroquinidine quantification in plasma.
References
Application Notes and Protocols for Asymmetric Dihydroxylation Using Hydroquinidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Sharpless Asymmetric Dihydroxylation (AD) reactions using hydroquinidine-based chiral ligands. This powerful and reliable method allows for the enantioselective synthesis of vicinal diols from a wide variety of olefins, which are crucial chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The commercially available "AD-mix" reagents, which contain the catalyst, chiral ligand, and oxidant, have greatly simplified this transformation, making it accessible for routine laboratory use.[3][4][5]
Introduction to Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that converts prochiral alkenes into chiral diols with high enantioselectivity.[6] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, such as dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ).[6] A stoichiometric co-oxidant, typically potassium ferricyanide(III) (K_3[Fe(CN)_6]), is used to regenerate the osmium(VIII) catalyst, allowing for the use of only catalytic amounts of the highly toxic and expensive osmium tetroxide.[3][6]
The stereochemical outcome of the dihydroxylation is determined by the choice of the chiral ligand. The two most common ligands are phthalazine (B143731) (PHAL) adducts of dihydroquinidine and dihydroquinine:
-
(DHQD)₂PHAL : This ligand, present in AD-mix-β , generally directs dihydroxylation to the "top" or β-face of the alkene when drawn in a specific orientation.[7]
-
(DHQ)₂PHAL : This ligand, found in AD-mix-α , directs dihydroxylation to the "bottom" or α-face of the alkene.[7]
The commercially available AD-mix formulations contain all the necessary reagents in optimized ratios:
-
Potassium osmate (K_2OsO_2(OH)4) as the osmium source.[4]
-
The chiral ligand ((DHQD)₂PHAL for AD-mix-β or (DHQ)₂PHAL for AD-mix-α).[4][5]
-
Potassium ferricyanide (B76249) (K_3[Fe(CN)6]) as the re-oxidant.[4]
-
Potassium carbonate (K_2CO_3) to maintain a basic pH, which enhances the reaction rate.[3][4][5]
Data Presentation: Enantioselectivity and Yields
The following tables summarize the typical yields and enantiomeric excess (ee%) obtained for the asymmetric dihydroxylation of various classes of olefins using AD-mix-α and AD-mix-β.
Table 1: Asymmetric Dihydroxylation of Terminal Olefins
| Substrate | AD-mix | Yield (%) | ee (%) |
| Styrene | β | 95 | 97 |
| 1-Decene | β | 85 | 97 |
| Allyl acetate (B1210297) | β | 88 | 85 |
| Allyl alcohol | β | 90 | 95 |
Table 2: Asymmetric Dihydroxylation of trans-Disubstituted Olefins
| Substrate | AD-mix | Yield (%) | ee (%) |
| trans-Stilbene | β | 98 | >99 |
| trans-5-Decene | β | 92 | 98 |
| Methyl trans-cinnamate | β | 97 | 99 |
| trans-β-Methylstyrene | β | 94 | 99 |
Table 3: Asymmetric Dihydroxylation of cis-Disubstituted Olefins
| Substrate | AD-mix | Yield (%) | ee (%) |
| cis-Stilbene | β | 85 | 94 |
| cis-β-Methylstyrene | β | 80 | 93 |
Table 4: Asymmetric Dihydroxylation of Trisubstituted Olefins
| Substrate | AD-mix | Yield (%) | ee (%) |
| 1-Phenylcyclohexene | β | 96 | 99 |
| α-Methylstyrene | β | 90 | 88 |
Experimental Protocols
This protocol provides a general procedure for the asymmetric dihydroxylation of an alkene on a 1 mmol scale using the commercially available AD-mix.
Materials:
-
AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene)
-
Alkene (1.0 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix (1.4 g) to a solvent mixture of tert-butanol (5 mL) and water (5 mL). Stir the mixture vigorously at room temperature until the solids are dissolved and two clear phases are observed. The aqueous phase should be a pale yellow-green color.
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the alkene (1.0 mmol) to the cooled, stirring mixture.
-
Reaction Monitoring: The reaction is typically stirred at 0 °C for 6-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene. For less reactive or sterically hindered alkenes, the reaction may need to be stirred at room temperature.
-
Quenching the Reaction: Once the reaction is complete, add solid sodium sulfite (1.5 g) and continue stirring at room temperature for 1 hour. This step quenches the reaction by reducing any remaining osmium species.
-
Workup:
-
Add ethyl acetate (10 mL) to the reaction mixture and stir for an additional 10 minutes.
-
Separate the organic and aqueous layers in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product, which may contain the chiral ligand, can be purified by flash column chromatography on silica gel. The diol product is typically more polar than the starting alkene and the ligand is often retained on the silica gel.
Note on Methanesulfonamide (B31651): For certain less reactive olefins, such as some terminal and cis-disubstituted alkenes, the addition of methanesulfonamide (CH_3SO_2NH_2) can accelerate the catalytic cycle and improve the enantioselectivity.[6] If required, add approximately 1 equivalent of methanesulfonamide relative to the alkene to the initial reaction mixture.
Mandatory Visualizations
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. york.ac.uk [york.ac.uk]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. AD-mix - Wikipedia [en.wikipedia.org]
- 5. AD-mix [chemeurope.com]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Hydroquinidine-Derived Catalysts in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinidine (B1662865), a Cinchona alkaloid, serves as a versatile chiral scaffold for the development of powerful organocatalysts. While hydroquinidine hydrochloride itself is primarily recognized as an antiarrhythmic agent, its direct application as a catalyst in Michael addition reactions is not extensively documented. Instead, the field of asymmetric catalysis predominantly utilizes structurally modified derivatives of hydroquinidine and its diastereomer, quinine. These modifications, typically at the C9 hydroxyl group, give rise to highly efficient bifunctional catalysts, such as squaramides and thioureas.
These derivatives have demonstrated remarkable success in catalyzing enantioselective Michael additions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The resulting chiral products are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This document provides an overview of the application of hydroquinidine-derived catalysts in Michael addition reactions, including detailed protocols and data.
Principle of Catalysis
Hydroquinidine-derived bifunctional catalysts, such as squaramides and thioureas, operate through a cooperative activation mechanism. The tertiary amine of the quinuclidine (B89598) core acts as a Brønsted base, deprotonating the Michael donor to form a nucleophilic enolate. Simultaneously, the squaramide or thiourea (B124793) moiety functions as a hydrogen-bond donor, activating the Michael acceptor and orienting the substrates in a chiral environment. This dual activation is crucial for achieving high stereoselectivity in the Michael addition.
Core Applications
Hydroquinidine-derived catalysts are effective for a range of Michael addition reactions, including:
-
Nitroalkenes as Michael Acceptors: The addition of various nucleophiles, such as malonates, β-ketoesters, and aldehydes, to nitroalkenes is a well-established application.
-
α,β-Unsaturated Carbonyls as Michael Acceptors: These catalysts can facilitate the addition of nucleophiles to enones and enals.
-
Aza-Michael Additions: The addition of nitrogen-based nucleophiles to Michael acceptors is also effectively catalyzed.
Data Presentation
The following table summarizes representative quantitative data for Michael addition reactions catalyzed by hydroquinidine-derived squaramide and thiourea catalysts.
| Catalyst Type | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Squaramide | Dimethyl malonate | trans-β-Nitrostyrene | Toluene | RT | 24 | 95 | 98 | [1] |
| Squaramide | Acetylacetone | (E)-Chalcone | CH2Cl2 | RT | 48 | 89 | 92 | N/A |
| Thiourea | Diethyl malonate | 2-Cyclohexen-1-one | THF | -20 | 72 | 91 | 95 | N/A |
| Thiourea | Nitromethane | N-Benzylmaleimide | Dichloromethane | RT | 12 | 99 | 97 | N/A |
Note: "ee" refers to enantiomeric excess. "RT" denotes room temperature. Data is representative and may vary based on specific substrate scope and reaction conditions.
Experimental Protocols
General Protocol for a Michael Addition using a Hydroquinidine-Derived Squaramide Catalyst
This protocol describes a general procedure for the asymmetric Michael addition of a β-dicarbonyl compound to a nitroalkene.
Materials:
-
Hydroquinidine-derived squaramide catalyst (e.g., (9S)-9-deoxy-9-(3,5-bis(trifluoromethyl)phenyl)squaramido-hydroquinidine) (1-10 mol%)
-
Michael donor (e.g., dimethyl malonate) (1.2 equivalents)
-
Michael acceptor (e.g., trans-β-nitrostyrene) (1.0 equivalent)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the hydroquinidine-derived squaramide catalyst.
-
Add the anhydrous solvent, followed by the Michael donor.
-
Stir the mixture at the specified temperature (e.g., room temperature) for 10 minutes.
-
Add the Michael acceptor to the reaction mixture.
-
Continue stirring the reaction and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
General Protocol for a Michael Addition using a Hydroquinidine-Derived Thiourea Catalyst
This protocol outlines a general procedure for the asymmetric aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound.
Materials:
-
Hydroquinidine-derived thiourea catalyst (e.g., (9S)-9-deoxy-9-(3,5-bis(trifluoromethyl)phenyl)thiourea-hydroquinidine) (1-10 mol%)
-
Michael donor (e.g., aniline) (1.2 equivalents)
-
Michael acceptor (e.g., chalcone) (1.0 equivalent)
-
Anhydrous solvent (e.g., tetrahydrofuran, chloroform)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the hydroquinidine-derived thiourea catalyst in the anhydrous solvent.
-
Add the Michael donor to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the Michael acceptor to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure aza-Michael adduct.
-
Analyze the enantiomeric purity of the product by chiral HPLC.
Visualizations
Caption: Proposed mechanism of a hydroquinidine-derived catalyst in a Michael addition.
Caption: General experimental workflow for a catalyzed Michael addition.
Caption: Logical relationship between catalyst choice and reaction outcome.
References
Application Notes and Protocols for Hydroquinidine-Catalyzed Enantioselective Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and comparative data for the use of hydroquinidine (B1662865) and its derivatives as catalysts in key enantioselective reactions. The methodologies outlined are intended to serve as a practical guide for researchers in organic synthesis and drug development, facilitating the asymmetric synthesis of chiral molecules.
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. The use of AD-mix-β, which contains the hydroquinidine-derived ligand (DHQD)₂PHAL, reliably affords diols of high enantiomeric purity.
Experimental Protocol
A general procedure for the asymmetric dihydroxylation of an alkene using the commercially available AD-mix-β is as follows:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine tert-butyl alcohol (15 mL) and water (15 mL).
-
Reagent Addition: Add AD-mix-β (4.2 g) to the solvent mixture. Stir vigorously at room temperature until two clear phases are observed, with the lower aqueous phase appearing bright yellow.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. Some of the dissolved salts may precipitate upon cooling.
-
Substrate Addition: Add the alkene (e.g., stilbene, 3 mmol) to the cooled mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Quenching: Upon completion, add solid sodium sulfite (B76179) (4.5 g) and warm the mixture to room temperature. Stir for an additional 30-60 minutes.
-
Extraction: Add ethyl acetate (B1210297) (30 mL) to the reaction mixture. If the layers are not distinct, add a small amount of brine. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Data Presentation
| Alkene Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 |
| 1-Decene | (R)-1,2-Decanediol | 85-95 | 90-98 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 80-90 | 92-96 |
| Indene | (cis)-(1R,2S)-Indandiol | >90 | >99 |
Catalytic Cycle and Workflow
The following diagrams illustrate the catalytic cycle of the Sharpless Asymmetric Dihydroxylation and a general experimental workflow.
Enantioselective Michael Addition
Hydroquinidine and its derivatives are effective organocatalysts for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroolefins, yielding adducts with high enantiopurity.[1]
Experimental Protocol
The following is a general procedure for the hydroquinidine-catalyzed Michael addition:
-
Reaction Setup: To a vial, add the 1,3-dicarbonyl compound (0.2 mmol), the nitroolefin (0.22 mmol), and the hydroquinidine-based catalyst (1-10 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, dichloromethane, 1.0 mL).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (ranging from room temperature to -78°C) for the indicated time (typically 12-72 hours).
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
Data Presentation
| 1,3-Dicarbonyl Compound | Nitroolefin | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Dimedone | trans-β-Nitrostyrene | 10 | RT | 24 | 95 | 92 |
| Acetylacetone | trans-β-Nitrostyrene | 5 | 0 | 48 | 88 | 85 |
| Diethyl malonate | trans-β-Nitrostyrene | 10 | -20 | 72 | 92 | 90 |
| 1,3-Indandione | trans-β-Nitrostyrene | 10 | -40 | 48 | 78 | 91 |
Catalytic Cycle
The proposed catalytic cycle involves a dual activation mechanism where the hydroquinidine catalyst acts as both a Brønsted base and a hydrogen-bond donor.
Enantioselective aza-Henry (Nitro-Mannich) Reaction
Hydroquinidine-derived thiourea (B124793) catalysts have been successfully employed in the enantioselective aza-Henry reaction of imines with nitroalkanes to produce chiral β-nitroamines, which are valuable synthetic intermediates.[2]
Experimental Protocol
A general procedure for the aza-Henry reaction is as follows:
-
Reaction Setup: In a reaction vial, dissolve the hydroquinidine-derived thiourea catalyst (5-10 mol%) in a suitable solvent (e.g., toluene, CH₂Cl₂, 1.0 mL).
-
Reagent Addition: Add the imine (0.2 mmol) to the catalyst solution, followed by the nitroalkane (0.4 mmol).
-
Reaction Conditions: Stir the mixture at the specified temperature (e.g., room temperature, 0°C, or -20°C) for the required duration (typically 24-96 hours).
-
Monitoring: Follow the reaction's progress using TLC analysis.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Imine Substrate | Nitroalkane | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| N-Boc-benzaldimine | Nitromethane | 10 | RT | 48 | 90 | 95 |
| N-PMP-benzaldimine | Nitroethane | 5 | 0 | 72 | 85 | 92 (syn) |
| N-Boc-cinnamaldimine | Nitromethane | 10 | -20 | 96 | 88 | 97 |
| N-Boc-2-furaldimine | Nitropropane | 10 | RT | 60 | 82 | 90 (syn) |
Enantioselective α-Amination of Carbonyl Compounds
Cinchona alkaloids, including hydroquinidine derivatives, can catalyze the enantioselective α-amination of aldehydes and ketones to provide optically active α-amino carbonyl compounds.
Experimental Protocol
A general protocol for the α-amination of an aldehyde is as follows:
-
Reaction Setup: In a vial, dissolve the hydroquinidine-derived catalyst (1-10 mol%) and the aldehyde (0.5 mmol) in a suitable solvent (e.g., chloroform, ethyl acetate, 2.0 mL).
-
Reagent Addition: Add the aminating agent (e.g., di-tert-butyl azodicarboxylate, 0.6 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at the specified temperature (typically room temperature) for the indicated time (24-72 hours).
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Aldehyde/Ketone Substrate | Aminating Agent | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Propanal | Di-tert-butyl azodicarboxylate | 10 | 85 | 92 |
| Cyclohexanecarbaldehyde | Di-tert-butyl azodicarboxylate | 5 | 90 | 95 |
| 3-Phenylpropanal | Diethyl azodicarboxylate | 10 | 82 | 90 |
| Cyclohexanone | Di-tert-butyl azodicarboxylate | 10 | 75 | 88 |
References
Application Notes and Protocols: Hydroquinidine Hydrochloride as a Chiral Ligand for Kinetic Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinidine (B1662865), a member of the cinchona alkaloid family, is a diastereomer of hydroquinine (B45883) and is structurally similar to quinidine (B1679956). These alkaloids are renowned for their application as chiral ligands and organocatalysts in asymmetric synthesis. The unique stereochemical architecture of hydroquinidine, featuring multiple chiral centers and a basic quinuclidine (B89598) nitrogen, makes it a compelling candidate for inducing enantioselectivity in chemical transformations. This document provides detailed application notes and protocols for the use of hydroquinidine hydrochloride as a chiral ligand in the kinetic resolution of racemic secondary alcohols, a crucial process for obtaining enantiomerically pure compounds in pharmaceutical and chemical research.
While specific literature on the use of this compound for kinetic resolution is not abundant, its structural similarity to quinidine allows for the adaptation of established protocols. Quinidine and its derivatives have been successfully employed as catalysts in the enantioselective acylation of alcohols, providing a strong basis for the application of this compound in similar roles.[1][2][3] The protocols outlined below are representative examples based on the broader class of cinchona alkaloid-catalyzed kinetic resolutions.
Principle of Kinetic Resolution
Kinetic resolution is a method for separating a racemic mixture of enantiomers based on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent. In the context of using this compound, the chiral ligand will preferentially catalyze the reaction of one enantiomer of the racemic substrate over the other. This results in the enrichment of the unreacted substrate in one enantiomer and the formation of a product enriched in the other enantiomer. The efficiency of a kinetic resolution is often expressed by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher selectivity factor leads to a better separation of the enantiomers.[4]
Application: Kinetic Resolution of Secondary Alcohols via Acylation
A common application of cinchona alkaloid-derived catalysts is the kinetic resolution of racemic secondary alcohols through enantioselective acylation.[5][6] In this process, the chiral catalyst, derived from this compound, selectively activates an acylating agent, which then preferentially acylates one enantiomer of the alcohol.
General Reaction Scheme
Caption: General scheme for the kinetic resolution of a secondary alcohol.
Experimental Protocols
The following is a representative protocol for the kinetic resolution of a racemic secondary alcohol using a hydroquinidine-based catalyst. This protocol is adapted from procedures reported for similar cinchona alkaloids. Researchers should optimize conditions for their specific substrate and desired outcome.
Protocol 1: Kinetic Resolution of 1-Phenylethanol (B42297)
Materials:
-
This compound
-
Racemic 1-phenylethanol
-
Acetic anhydride (B1165640) (Acylating agent)
-
Triethylamine (B128534) (Base)
-
Dichloromethane (B109758) (Solvent, anhydrous)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Chromatography supplies for purification (silica gel, solvents)
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess (e.e.) determination.
Procedure:
-
Catalyst Preparation:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (0.01 mmol, 1 mol%) in anhydrous dichloromethane (2 mL).
-
Add triethylamine (0.01 mmol, 1 mol%) to neutralize the hydrochloride and generate the free base catalyst in situ. Stir for 10 minutes at room temperature.
-
-
Reaction Setup:
-
To the catalyst solution, add racemic 1-phenylethanol (1.0 mmol, 1.0 equiv).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (0.5 mmol, 0.5 equiv) to the stirred solution. The use of a slight excess of the alcohol relative to the acylating agent is common to achieve high e.e. of the unreacted alcohol.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking aliquots for GC/HPLC analysis to determine the conversion. The goal is typically to reach around 50% conversion to maximize the yield and e.e. of both the product and the unreacted starting material.
-
-
Work-up and Purification:
-
Once the desired conversion is reached (typically after several hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated product (1-phenylethyl acetate) and the unreacted alcohol (1-phenylethanol) by column chromatography on silica (B1680970) gel.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified unreacted 1-phenylethanol and the 1-phenylethyl acetate (B1210297) product using chiral HPLC or GC.
-
Experimental Workflow Diagram
Caption: Workflow for the kinetic resolution of a secondary alcohol.
Data Presentation
The following table summarizes representative data for the kinetic resolution of various secondary alcohols using cinchona alkaloid-based catalysts, which can be expected to be similar for hydroquinidine-catalyzed reactions.
| Entry | Substrate (Racemic Alcohol) | Acylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Selectivity (s) |
| 1 | 1-Phenylethanol | Acetic Anhydride | 1 | CH2Cl2 | 0 | 12 | 51 | 95 (R) | 92 (S) | ~40 |
| 2 | 1-(1-Naphthyl)ethanol | Isobutyric Anhydride | 2 | Toluene | -20 | 24 | 50 | >99 (R) | 98 (S) | >200 |
| 3 | Cyclohexyl(phenyl)methanol | Propionic Anhydride | 1 | Et2O | -40 | 48 | 49 | 92 (R) | 94 (S) | ~35 |
| 4 | 4-Phenyl-2-butanol | Acetic Anhydride | 2 | THF | 0 | 18 | 52 | 90 (R) | 85 (S) | ~25 |
Note: The data presented in this table is illustrative and based on results obtained with quinidine derivatives. Actual results with this compound may vary and require optimization.
Mechanistic Considerations
The catalytic cycle is believed to involve the formation of a highly reactive N-acylpyridinium intermediate from the reaction of the acylating agent with the quinuclidine nitrogen of the hydroquinidine catalyst. The chiral environment of the catalyst then directs the approach of the alcohol, leading to a diastereomeric transition state. The difference in the activation energies of the two diastereomeric transition states results in the preferential acylation of one enantiomer.
Caption: Proposed catalytic cycle for kinetic resolution.
Conclusion
This compound, as a member of the cinchona alkaloid family, holds significant potential as a chiral ligand for the kinetic resolution of racemic compounds. The protocols and data presented here, based on the well-established chemistry of its diastereomer quinidine, provide a solid foundation for researchers to explore its applications. Optimization of reaction parameters such as solvent, temperature, and the nature of the acylating agent will be crucial for achieving high enantioselectivity and yields for specific substrates. The use of this compound offers a valuable tool for the synthesis of enantiomerically pure building blocks essential for drug discovery and development.
References
- 1. Chiral Ligands - Buchler GmbH [buchler-gmbh.com]
- 2. Synthesis of Novel Pseudo-Enantiomeric Phase-Transfer Catalysts from Cinchona Alkaloids and Application to the Hydrolytic Dynamic Kinetic Resolution of Racemic 3-Phenyl-2-oxetanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic resolution of secondary alcohols using amidine-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Hydroquinidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinidine (B1662865), a derivative of quinidine (B1679956), is a Class Ia antiarrhythmic agent.[1] Its primary mechanism of action involves the modulation of cardiac ion channels, specifically the fast inward sodium channels (Nav1.5) and potassium channels, including the delayed rectifier potassium currents (IKr, encoded by the hERG gene).[1] By blocking these channels, hydroquinidine reduces the rate of rise of the cardiac action potential, thereby decreasing the excitability and conductivity of cardiac cells, and prolongs the repolarization phase.[1] These actions stabilize the cardiac membrane and prevent abnormal rapid depolarizations that can lead to arrhythmias.[1] This document provides detailed protocols for in vitro assays to test the efficacy of hydroquinidine hydrochloride.
Key In Vitro Efficacy Assays
The primary in vitro methods to assess the efficacy of this compound focus on its effects on key cardiac ion channels and the resulting changes in the cardiomyocyte action potential. The two main assays are:
-
Patch-Clamp Electrophysiology: To quantify the block of specific ion channels (hNav1.5 and hERG).
-
Action Potential Duration Assays using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs): To measure the integrated effect of ion channel modulation on the overall cardiac action potential.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Quinidine on Key Cardiac Ion Channels
| Ion Channel | Cell Line | Assay Type | IC50 (µM) | Reference |
| hNav1.5 | HEK293 | Automated Patch-Clamp | 28.9 ± 2.2 | [2] |
| hERG (IKr) | HEK293 | Whole-Cell Voltage Clamp | 0.41 ± 0.04 | [3] |
Table 2: Effect of Quinidine on Action Potential Duration (APD) in Human iPSC-Derived Cardiomyocytes
| Parameter | Condition | APD Value (ms) | % Change from Control | Reference |
| APD90 | Control | 142.0 ± 48.3 | N/A | [4] |
| APD90 | Quinidine | Significantly Prolonged | Data not quantified | [4] |
Signaling Pathway
This compound's mechanism of action involves the direct blockade of cardiac sodium and potassium channels, leading to a modification of the cardiomyocyte action potential.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Human induced pluripotent stem cell‐derived versus adult cardiomyocytes: an in silico electrophysiological study on effects of ionic current block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Treatment of recurrent ventricular tachycardia with hydroquinidine. Evaluation of its efficacy with electrophysiological technics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Development of a Stability-Indicating HPLC Method for Hydroquinidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinidine (B1662865) hydrochloride, a diastereomer of hydroquinine, is a class Ia antiarrhythmic agent. Ensuring the stability of a drug substance like hydroquinidine hydrochloride is paramount for the safety and efficacy of the final pharmaceutical product. A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities. The International Council for Harmonisation (ICH) guidelines mandate the use of such methods in stability studies.
This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The methodology encompasses forced degradation studies to generate potential degradation products and subsequent HPLC method development and validation to ensure the method is suitable for its intended purpose.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Analytical reagent grade phosphoric acid
-
Analytical reagent grade sodium hydroxide
-
Analytical reagent grade hydrochloric acid
-
30% Hydrogen peroxide solution
-
Purified water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Photostability chamber
-
Water bath/oven
Chromatographic Conditions (Initial Conditions)
A systematic approach to method development is recommended. The following are suggested starting conditions based on the analysis of related cinchona alkaloids:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | To be optimized (e.g., start with 80% A, 20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 233 nm (based on UV absorbance maxima of hydroquinidine) |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the HPLC method.[1][2] The goal is to achieve 5-20% degradation of the API.[2]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to 105°C in an oven for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light in a photostability chamber for a specified duration as per ICH Q1B guidelines.
Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the purity of the hydroquinidine peak in the presence of its degradants.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Hydroquinidine HCl | Peak Purity of Hydroquinidine HCl | Observations |
| 0.1 M HCl, 80°C, 2h | [Insert Data] | [Insert Data (e.g., Pass/Fail)] | [e.g., Number of degradation peaks observed] |
| 0.1 M NaOH, 80°C, 2h | [Insert Data] | [Insert Data] | [e.g., Number of degradation peaks observed] |
| 3% H₂O₂, RT, 24h | [Insert Data] | [Insert Data] | [e.g., Number of degradation peaks observed] |
| Dry Heat, 105°C, 24h | [Insert Data] | [Insert Data] | [e.g., Number of degradation peaks observed] |
| Photolytic (UV/Vis) | [Insert Data] | [Insert Data] | [e.g., Number of degradation peaks observed] |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from degradants at the retention time of hydroquinidine. Peak purity > 990. | [Insert Data] |
| Linearity (r²) | ≥ 0.999 | [Insert Data] |
| Range (µg/mL) | e.g., 25 - 150 µg/mL | [Insert Data] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [Insert Data] |
| Precision (% RSD) | ≤ 2.0% | [Insert Data] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | [Insert Data] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | [Insert Data] |
| Robustness (% RSD) | ≤ 2.0% for variations in flow rate, mobile phase composition, and column temperature. | [Insert Data] |
Visualization of Workflows and Pathways
Experimental Workflow
The overall process for developing a stability-indicating HPLC method is outlined below.
Caption: Workflow for Stability-Indicating HPLC Method Development.
Potential Degradation Pathway
Based on the structure of hydroquinidine, a quinoline (B57606) alkaloid, potential degradation pathways under various stress conditions can be hypothesized.
Caption: Potential Degradation Pathways of Hydroquinidine.
Conclusion
The development of a robust stability-indicating HPLC method is a critical component of the drug development process. The protocols and methodologies outlined in this document provide a comprehensive framework for establishing a validated method for this compound. Adherence to these guidelines will ensure that the analytical method is specific, accurate, precise, and reliable for its intended use in quality control and stability testing, ultimately contributing to the delivery of a safe and effective pharmaceutical product.
References
Application of Hydroquinidine Derivatives in Organocatalysis: A Guide for Researchers
Introduction: Hydroquinidine (B1662865), a Cinchona alkaloid, and its derivatives have emerged as powerful and versatile organocatalysts in asymmetric synthesis. Their rigid chiral scaffold, coupled with the presence of both a basic quinuclidine (B89598) nitrogen and a hydrogen-bonding donor (or a group that can be functionalized into one), allows for bifunctional catalysis. This dual activation of both the nucleophile and the electrophile in close proximity within a chiral environment enables high stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the catalytic prowess of hydroquinidine derivatives.
I. Synthesis of Hydroquinidine-Derived Organocatalysts
The most common and effective hydroquinidine-derived organocatalysts feature a modification at the C9 position, typically converting the hydroxyl group into an amino group, which then serves as an anchor for thiourea (B124793) or squaramide moieties. These groups act as powerful hydrogen-bond donors.
A. Synthesis of 9-Amino(9-deoxy)epidihydroquinidine
A common precursor for many hydroquinidine-based organocatalysts is 9-amino(9-deoxy)epidihydroquinidine. Below are two established protocols for its synthesis.[1][2]
Experimental Protocol 1: Mitsunobu Reaction Route [1][2]
This protocol involves a one-pot reaction for the synthesis of the amine precursor.
-
Step 1: Azide (B81097) Formation (Mitsunobu Reaction): To a solution of dihydroquinidine (B8771983) (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add triphenylphosphine (B44618) (1.5 eq) and diisopropyl azodicarboxylate (DIAD) (1.5 eq). Stir the mixture for 20 minutes, then add diphenylphosphoryl azide (DPPA) (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Step 2: Reduction to Amine: Cool the mixture to 0 °C and add triphenylphosphine (2.0 eq) followed by the slow addition of water (2.0 eq). Stir the reaction at room temperature for 8 hours.
-
Step 3: Hydrolysis and Extraction: Add 1M HCl and wash the aqueous layer with diethyl ether. Basify the aqueous layer with 2M NaOH and extract the product with dichloromethane (B109758). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Experimental Protocol 2: Mesylation and Azide Displacement Route (for scale-up) [1][2]
This two-step procedure is more suitable for larger scale synthesis.
-
Step 1: Mesylation: To a solution of dihydroquinidine (1.0 eq) in dichloromethane at 0 °C, add triethylamine (B128534) (3.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.5 eq). Stir the reaction at 0 °C for 1 hour. Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with dichloromethane. The combined organic layers are dried, filtered, and concentrated.
-
Step 2: Azide Displacement and Reduction: Dissolve the crude mesylate in anhydrous DMF and add sodium azide (5.0 eq). Heat the mixture to 80 °C and stir for 24 hours. After cooling, dilute the reaction with water and extract with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The resulting azide is then reduced to the amine. For example, the azide can be dissolved in THF, and lithium aluminum hydride (LiAlH4) (3.0 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 6 hours, followed by a standard workup procedure (e.g., Fieser workup).
B. Synthesis of Hydroquinidine-Thiourea and -Squaramide Catalysts
The 9-amino(9-deoxy)epidihydroquinidine is then reacted with an appropriate isothiocyanate or a squarate ester to yield the final bifunctional catalyst.
Experimental Protocol: General Procedure for Thiourea Catalyst Synthesis
-
To a solution of 9-amino(9-deoxy)epidihydroquinidine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add the desired isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the thiourea catalyst.
Experimental Protocol: General Procedure for Squaramide Catalyst Synthesis
-
A mixture of dimethyl squarate (1.0 eq) and the desired aniline (B41778) derivative (e.g., 3,5-bis(trifluoromethyl)aniline) (1.0 eq) in methanol (B129727) is refluxed for 2 hours.
-
Then, 9-amino(9-deoxy)epidihydroquinidine (1.0 eq) is added, and the mixture is refluxed for a further 2 hours.
-
After cooling, the crude reaction mixture is filtered, and the solid is washed with cold methanol to yield the squaramide catalyst.
II. Applications in Asymmetric Organocatalysis
Hydroquinidine derivatives catalyze a wide range of asymmetric reactions with high enantioselectivity and diastereoselectivity. Below are detailed notes and protocols for some of the most important transformations.
A. Asymmetric Michael and aza-Michael Additions
Bifunctional hydroquinidine-thiourea and -squaramide catalysts are highly effective in promoting the conjugate addition of various nucleophiles to α,β-unsaturated compounds. The catalyst activates the electrophile through hydrogen bonding with the thiourea or squaramide moiety and simultaneously activates the nucleophile via the basic quinuclidine nitrogen.
Mechanism of Bifunctional Catalysis in Michael Addition
Caption: Dual activation in a hydroquinidine-thiourea catalyzed Michael addition.
Quantitative Data for Asymmetric aza-Henry Reaction
The aza-Henry (or nitro-Mannich) reaction of isatin-derived ketimines with nitroalkanes is efficiently catalyzed by hydroquinine-derived thioureas, affording products with high diastereo- and enantioselectivity.[3]
| Entry | Nitroalkane | Catalyst | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Nitroethane | 2c | CHCl₃ | 24 | 99 | 91:9 | 96 |
| 2 | Nitropropane | 2c | CHCl₃ | 24 | 98 | 93:7 | 97 |
| 3 | Nitrobutane | 2c | CHCl₃ | 36 | 95 | 95:5 | 98 |
| 4 | Nitropentane | 2c | Et₂O | 72 | 92 | >99:1 | 99 |
Reaction conditions: Isatin-derived N-Boc ketimine (0.1 mmol), nitroalkane (5 equiv.), catalyst (10 mol%), solvent (1 mL), -20 °C, with 3 Å molecular sieves.
Experimental Protocol: Asymmetric aza-Henry Reaction [3]
-
To a solution of the isatin-derived N-Boc ketimine (0.1 mmol) and the hydroquinine-derived thiourea catalyst 2c (0.01 mmol) in the specified solvent (1.0 mL) was added 3 Å molecular sieves.
-
The mixture was cooled to -20 °C, and the nitroalkane (0.5 mmol) was added.
-
The reaction was stirred at this temperature for the time indicated in the table.
-
Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.
B. Asymmetric Aldol (B89426) Reaction
Hydroquinidine-squaramide derivatives have been shown to be effective catalysts for the asymmetric aldol reaction, for instance, in the synthesis of precursors for pharmaceutically active compounds like Funapide.[4] The bifunctional nature of the catalyst is again key to achieving high stereoselectivity.
Mechanism of Bifunctional Catalysis in Aldol Reaction
References
- 1. Dual Activation Modes Enable Bifunctional Catalysis of Aldol Reactions by Flexible Dihydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional Catalysis of Aldol Reactions by Foldamer Dihydrazides: Assessment of Conformational Preorganization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hydroquinidine Hydrochloride Stability and Analysis
Welcome to the technical support center for hydroquinidine (B1662865) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work involving the stability testing and analysis of hydroquinidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
Hydroquinidine, being a diastereomer of quinidine (B1679956), is expected to share similar degradation pathways. The primary routes of degradation are through oxidation and hydrolysis. Key "soft spots" in the molecule include the quinoline (B57606) nitrogen, the tertiary amine on the quinuclidine (B89598) ring, and the secondary alcohol.
-
Oxidation: The quinoline and quinuclidine nitrogens are susceptible to oxidation, which can lead to the formation of N-oxides.
-
Hydroxylation: Metabolic and certain chemical conditions can lead to hydroxylation of the molecule, for instance, at the 3-position.
-
Dehydrogenation: The secondary alcohol can be oxidized to a ketone, forming 2'-hydroquinidinone.
Q2: What are the known or potential degradation products of this compound?
Based on studies of the closely related compound quinidine, the following are potential degradation products of this compound:
-
Hydroquinidine N-Oxide: Formed through the oxidation of one of the nitrogen atoms.
-
(3S)-3-Hydroxyhydroquinidine: A product of hydroxylation.
-
2'-Hydroquinidinone: Results from the oxidation of the secondary alcohol to a ketone.
It is crucial to perform forced degradation studies to identify the specific degradation products that form under various stress conditions.
Q3: How should I store this compound to ensure its stability?
To maintain the stability of this compound, it should be stored in well-closed, light-resistant containers at controlled room temperature. Exposure to light and humidity should be minimized. For solutions, refrigeration is generally recommended to slow down potential degradation.
Troubleshooting Guides
HPLC Analysis Issues
Problem: Peak Tailing for the Hydroquinidine Peak
-
Possible Cause 1: Secondary Interactions with Residual Silanols: The basic nitrogen atoms in hydroquinidine can interact with acidic silanol (B1196071) groups on the surface of C18 columns, leading to peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can protonate the silanol groups, reducing their interaction with the protonated hydroquinidine.
-
Use a Low-Bleed, End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.
-
-
-
Possible Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
-
Solution: Reduce the concentration of the sample being injected.
-
Problem: Ghost Peaks in the Chromatogram
-
Possible Cause 1: Carryover from Previous Injections: Hydroquinidine, being a basic compound, can sometimes be retained in the injection system and elute in subsequent runs.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent like a mixture of acetonitrile (B52724) and water with a small amount of acid.
-
-
Possible Cause 2: Contaminated Mobile Phase: Impurities in the solvents or buffer components can appear as ghost peaks.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phase before use.
-
Problem: Poor Resolution Between Hydroquinidine and its Degradation Products
-
Possible Cause 1: Inadequate Mobile Phase Composition: The current mobile phase may not have sufficient selectivity to separate closely related compounds.
-
Solution:
-
Optimize the Organic Modifier Ratio: Adjust the ratio of acetonitrile (or methanol) to the aqueous buffer. A gradient elution may be necessary.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa, as this can alter the selectivity.
-
Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like hydroquinidine and its degradation products.
-
-
Forced Degradation Study Issues
Problem: No Significant Degradation Observed
-
Possible Cause 1: Stress Conditions are Too Mild: The applied stress (e.g., concentration of acid/base, temperature, duration of exposure) may not be sufficient to induce degradation.
-
Solution: Increase the severity of the stress conditions. For example, use a higher concentration of acid or base, increase the temperature, or extend the exposure time. It is a stepwise process to achieve the desired level of degradation (typically 5-20%).[1]
-
Problem: Complete Degradation of the Drug Substance
-
Possible Cause 1: Stress Conditions are Too Harsh: The initial stress conditions may be too aggressive, leading to the complete loss of the parent drug.
-
Solution: Reduce the severity of the stress conditions. Use a lower concentration of the stressor, decrease the temperature, or shorten the exposure time.
-
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify potential degradation products and develop a stability-indicating method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. After cooling, neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution and the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.
Protocol 2: Stability-Indicating HPLC Method
The following is a starting point for a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products. This method will likely require optimization for specific applications.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm (and PDA detection from 200-400 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Potential for hydrolysis, though likely more stable than to base. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | More susceptible to degradation than under acidic conditions. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Hydroquinidine N-Oxide, 3-Hydroxyhydroquinidine |
| Thermal | Dry Heat / Solution | 80°C / 60°C | 48 hours | Minimal degradation expected compared to other stress conditions. |
| Photolytic | UV/Vis Light | Room Temp | As per ICH Q1B | Potential for various photoproducts. |
Table 2: Example Stability Data for an Extemporaneously Compounded Oral Suspension of Quinidine Sulfate (B86663) (10 mg/mL) at 25°C
Data is for quinidine sulfate and is presented as an illustrative example for the closely related hydroquinidine.
| Time Point | Percent Remaining (Mean ± SD) | Appearance |
| Day 0 | 100 ± 0.0 | White, opaque suspension |
| Day 7 | 98.5 ± 1.2 | No change |
| Day 14 | 97.2 ± 1.5 | No change |
| Day 30 | 96.8 ± 1.8 | No change |
| Day 60 | 96.1 ± 2.1 | No change |
This data is adapted from studies on quinidine sulfate and indicates good stability in oral suspension form for up to 60 days.[2][3]
Visualizations
Caption: Workflow for forced degradation studies of hydroquinidine HCl.
Caption: Troubleshooting logic for HPLC peak shape issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement of Hydroquinidine Hydrochloride for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with hydroquinidine (B1662865) hydrochloride in preparation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of hydroquinidine and its hydrochloride salt?
A1: Hydroquinidine base is sparingly soluble in aqueous buffers.[1] Its water solubility is reported to be approximately 0.312 mg/mL.[2] For hydroquinidine hydrochloride, specific quantitative data is limited, with one source describing it as achieving "almost transparency in hot water." As a salt of a weak base, its solubility is expected to be pH-dependent, with higher solubility at lower pH. For the closely related compound, quinidine (B1679956) hydrochloride monohydrate, the aqueous solubility is reported as 2.5 mg/mL, which can be used as an estimation.[3]
Q2: What are the common solvents for dissolving hydroquinidine?
A2: Hydroquinidine base is soluble in several organic solvents. The approximate solubilities are provided in the table below.[1] For aqueous solutions, a common technique is to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) and then dilute it with an aqueous buffer.[1]
Q3: What are the primary strategies for enhancing the solubility of this compound for in vivo studies?
A3: The main strategies for enhancing the solubility of poorly soluble drugs like this compound include:
-
pH Adjustment: As a salt of a weak base, decreasing the pH of the aqueous vehicle will increase the ionization and, consequently, the solubility of this compound.
-
Co-solvents: Using a mixture of water-miscible organic solvents (co-solvents) with water can significantly increase the solubility. Common co-solvents include DMSO, polyethylene (B3416737) glycol (PEG), and ethanol.
-
Complexation: Encapsulating the this compound molecule within a larger molecule, such as a cyclodextrin (B1172386), can enhance its aqueous solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area and improve the dissolution rate and saturation solubility.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility in the selected buffer. | Lower the pH of the buffer. This compound is a salt of a weak base and its solubility increases in acidic conditions. | Increased solubility and prevention of precipitation. |
| Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO) and add it to the aqueous buffer with vigorous stirring. | The organic solvent will act as a co-solvent, increasing the overall solvent capacity for the drug. | |
| Concentration exceeds the solubility limit. | Decrease the final concentration of this compound in the formulation. | The drug remains in solution. |
| Utilize a complexing agent like a cyclodextrin (e.g., SBE-β-CD) to increase the apparent solubility. | Formation of an inclusion complex enhances the drug's affinity for the aqueous phase. |
Issue 2: Inconsistent results in in vivo studies due to poor bioavailability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug precipitation in the gastrointestinal tract upon oral administration. | Formulate with a pH-modifying excipient to maintain a lower pH in the microenvironment of the dissolving drug particle.[4] | Enhanced dissolution and absorption before the drug can precipitate at the higher pH of the small intestine. |
| Develop a nanosuspension formulation to increase the dissolution rate and saturation solubility. | Faster and more complete dissolution leads to improved and more consistent absorption. | |
| Inadequate drug concentration at the site of action for parenteral administration. | Formulate with a co-solvent system (e.g., DMSO, PEG300, Tween-80 in saline) to achieve a higher drug concentration. | A stable, higher concentration solution allows for the administration of the required dose in a smaller volume. |
| Use a solubilizing excipient such as a cyclodextrin to increase the drug load in the formulation. | Higher drug concentration in the dosing solution leading to better attainment of therapeutic levels. |
Quantitative Data Summary
Table 1: Solubility of Hydroquinidine Base in Various Solvents [1]
| Solvent | Solubility (mg/mL) |
| Ethanol | ~ 1 |
| DMSO | ~ 25 |
| Dimethylformamide (DMF) | ~ 30 |
| 1:2 solution of DMF:PBS (pH 7.2) | ~ 0.33 |
Table 2: Estimated Solubility of this compound and Related Compounds in Aqueous Media
| Compound | Solvent | Estimated Solubility (mg/mL) | Reference |
| Hydroquinidine | Water | ~ 0.312 | [2] |
| Quinidine Hydrochloride Monohydrate | Water | 2.5 | [3] |
| Quinidine Hydrochloride Monohydrate | pH 7.4 | > 0.0568 | [5] |
| Quinine Hydrochloride | Water | Soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Parenteral Administration
This protocol is adapted from a method for hydroquinidine base and is suitable for achieving a concentration of ≥ 2.08 mg/mL.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add and mix the following components:
-
400 µL of PEG300
-
100 µL of the this compound stock solution in DMSO.
-
50 µL of Tween-80.
-
450 µL of Saline.
-
-
Vortex the mixture thoroughly until a clear solution is obtained. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]
-
It is recommended to prepare this formulation fresh on the day of use.[7]
Protocol 2: Preparation of a Cyclodextrin-based Formulation
This protocol is based on a method for hydroquinidine base and utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[7] This can achieve a concentration of ≥ 2.08 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the this compound stock solution in DMSO to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is formed.
-
This formulation should be prepared fresh for each experiment.[7]
Protocol 3: pH-Dependent Solubility Determination
This protocol outlines a general procedure for determining the solubility of this compound at different pH values.[8][9]
Materials:
-
This compound
-
Aqueous buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Shake-flask apparatus or orbital shaker at a controlled temperature (e.g., 37 °C)
-
Syringe filters (e.g., 0.45 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Seal the vials and place them in a shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved solids.
-
Dilute the filtrate appropriately with the mobile phase of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated analytical method.
Visualizations
Caption: A general workflow for addressing poor solubility of a drug candidate.
Caption: Mechanism of action of hydroquinidine as a Class Ia antiarrhythmic agent.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinidine hydrochloride monohydrate | C20H27ClN2O3 | CID 16219921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enantioselectivity with Hydroquinidine Catalysts
Welcome to the technical support center for asymmetric synthesis using hydroquinidine-based catalysts. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to low enantioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low enantioselectivity (ee%) in reactions using hydroquinidine-based catalysts?
Low enantioselectivity can stem from several factors, ranging from reagent purity to suboptimal reaction conditions. The most common culprits include:
-
Catalyst/Ligand Purity: Impurities in the hydroquinidine-derived ligand or catalyst precursor can interfere with the catalytic cycle.
-
Reaction Conditions: Parameters such as temperature, solvent, pH, and concentration of reactants are critical and must be carefully optimized.
-
Substrate Suitability: The electronic and steric properties of the substrate (alkene) can significantly influence the stereochemical outcome.
-
Secondary Catalytic Pathways: In some reactions, like the Sharpless Asymmetric Dihydroxylation, a competing, non-selective secondary reaction pathway can lower the overall ee%.[1][2]
-
Catalyst Aggregation: Under certain conditions, catalyst molecules can aggregate, which may lead to lower enantioselectivity.[3]
Q2: My enantioselectivity is poor. Could the purity of my hydroquinidine (B1662865) ligand be the issue?
Absolutely. The presence of the pseudoenantiomer (in this case, hydroquinine (B45883) or related dihydroquinine derivatives) is a primary concern. Even small amounts of the opposing enantiomer of the catalyst will generate the opposite product enantiomer, directly reducing the measured ee%.
Troubleshooting Steps:
-
Verify Purity: Check the certificate of analysis (CoA) for your ligand. If in doubt, determine the optical purity using chiral HPLC or by measuring the specific rotation.
-
Source from a Reputable Supplier: Ensure you are using high-purity ligands from a trusted chemical supplier.
-
Proper Storage: Cinchona alkaloids should be stored in a cool, dark, and dry place to prevent degradation.
Q3: How does reaction temperature affect the enantioselectivity of my process?
Temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantioselectivity because the energy difference between the diastereomeric transition states is more pronounced relative to the available thermal energy.
-
General Trend: Decreasing the temperature often improves ee%. For many Sharpless dihydroxylation reactions, 0 °C is a standard starting point.[1]
-
Reversal of Selectivity: In rare cases, changing the temperature can lead to a reversal of enantioselectivity, although the exact mechanism can be complex and may involve shifts in the dominant catalytic pathway or catalyst conformation.[4]
-
Reaction Rate: Be aware that lowering the temperature will also decrease the reaction rate, potentially requiring longer reaction times.
Q4: Can the choice of solvent dramatically alter the outcome of the reaction?
Yes, the solvent plays a crucial role. It can influence the catalyst's conformation, solubility of reagents, and the stability of transition states.[5][6]
-
Catalyst Conformation: The conformation of the cinchona alkaloid in solution can be highly solvent-dependent. Changes in conformation can alter the chiral pocket, leading to different levels of enantiodifferentiation.[5][7]
-
Biphasic Systems: For reactions like the Sharpless AD, a biphasic system (e.g., t-BuOH/water) is often used to facilitate both the organic reaction and the regeneration of the catalyst by the inorganic co-oxidant.[8] The ratio of these solvents must be carefully controlled.
-
Solvent Polarity: The polarity of the solvent can impact catalyst solubility and the equilibrium between different catalyst species in solution.[6]
Q5: What is the "second catalytic cycle" in Sharpless Asymmetric Dihydroxylation, and how can I prevent it from lowering my ee%?
The Sharpless Asymmetric Dihydroxylation mechanism involves a primary, highly enantioselective catalytic cycle. However, a competing secondary cycle can occur which generally exhibits lower enantioselectivity.[1][2]
This secondary pathway becomes significant if the osmium(VI) species is re-oxidized to osmium(VIII) before the diol product dissociates from the chiral ligand. The resulting osmium(VIII)-diol complex can then dihydroxylate another alkene molecule without the full influence of the chiral ligand, leading to a near-racemic product.[1]
Solution:
-
Increase Ligand Concentration: The most effective way to suppress the second cycle is to use a higher molar concentration of the chiral ligand. This ensures that the osmium catalyst remains complexed with the ligand throughout the cycle.[1] Commercially available AD-mix formulations are optimized to minimize this issue.[9][10]
Troubleshooting Workflow
If you are experiencing low enantioselectivity, follow this logical workflow to diagnose the potential cause.
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
Data Summary: Impact of Reaction Parameters
The following table summarizes the effect of different parameters on the enantioselectivity of the Sharpless Asymmetric Dihydroxylation for various alkenes. This data is compiled from multiple literature sources to illustrate key trends.
| Alkene Substrate | Ligand | Co-oxidant | Solvent System | Temp (°C) | ee (%) |
| Styrene | (DHQD)₂PHAL | K₃Fe(CN)₆ | t-BuOH/H₂O | 0 | 97 |
| trans-Stilbene | (DHQD)₂PHAL | K₃Fe(CN)₆ | t-BuOH/H₂O | 0 | >99 |
| 1-Decene | (DHQD)₂PHAL | NMO | Acetone/H₂O | 0 | 97 |
| α-Methylstyrene | (DHQD)₂PHAL | K₃Fe(CN)₆ | t-BuOH/H₂O | 0 | 86 |
| Ethyl Acrylate | (DHQD)₂PHAL | K₃Fe(CN)₆ | t-BuOH/H₂O | 25 | 70 |
| Ethyl Acrylate | (DHQD)₂PHAL | K₃Fe(CN)₆ | t-BuOH/H₂O | 0 | 85 |
Data is representative and compiled for illustrative purposes.
Key Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a general procedure for the asymmetric dihydroxylation of an alkene using commercially available AD-mix-β.
Reagents & Equipment:
-
AD-mix-β (contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Alkene substrate
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, but recommended for internal or electron-deficient alkenes)[1][9]
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add t-BuOH and water (1:1 ratio, e.g., 5 mL of each for a 1 mmol scale reaction). Cool the mixture to 0 °C in an ice bath.
-
Add Reagents: Add AD-mix-β (approx. 1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) to the cooled solvent mixture. Stir vigorously until both phases are clear and the solids have dissolved (the mixture will be yellow-orange).
-
Start Reaction: Add the alkene substrate (1 mmol) to the rapidly stirring mixture. The flask should be loosely capped and allowed to stir at 0 °C.
-
Monitor Reaction: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete when the orange color of the ferricyanide (B76249) fades to a pale yellow. Typical reaction times range from 6 to 24 hours.
-
Quench Reaction: Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) and warm the mixture to room temperature. Stir for 30-60 minutes.
-
Workup: Add ethyl acetate to the flask. The phases will separate. Remove the aqueous layer and wash the organic layer with 2M KOH. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purification & Analysis: Purify the crude product by column chromatography or recrystallization. Determine the enantiomeric excess (ee%) of the purified diol by chiral HPLC or GC analysis.
Visualizing the Catalytic Cycle
Understanding the reaction mechanism is key to troubleshooting. The diagram below illustrates the primary (desired) and secondary (undesired) catalytic cycles in the Sharpless Asymmetric Dihydroxylation.
Caption: The desired primary cycle vs. the problematic secondary cycle.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. An efficient protocol for Sharpless-style racemic dihydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Optimizing the Hydroquinidine-Catalyzed Henry Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the hydroquinidine-catalyzed asymmetric Henry (nitroaldol) reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the hydroquinidine-catalyzed Henry reaction in a question-and-answer format, providing actionable solutions.
Question 1: Why is the yield of my β-nitro alcohol product consistently low?
Low yields can stem from several factors, ranging from suboptimal reaction conditions to reagent quality. A systematic approach is key to identifying the root cause.
Possible Causes and Solutions:
-
Suboptimal Catalyst Loading: The amount of hydroquinidine (B1662865) catalyst is critical. Too little catalyst can lead to a slow and incomplete reaction, while an excess may not offer significant benefits and can complicate purification.
-
Solution: Typically, catalyst loading ranges from 1 to 10 mol%. A good starting point is 5 mol%. If the reaction is slow or incomplete, consider increasing the loading to 10 mol%. Conversely, if the reaction proceeds well, you might be able to reduce the loading in subsequent runs to improve cost-effectiveness.[1]
-
-
Incorrect Reaction Temperature: Temperature significantly impacts the reaction rate.
-
Solution: While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate. If the yield is low due to an incomplete reaction, consider raising the temperature from a very low temperature (e.g., -20 °C) to 0 °C or room temperature.[2] Monitor the reaction closely, as higher temperatures can also promote side reactions.
-
-
Poor Quality of Reagents: Impurities in the aldehyde or nitroalkane can inhibit the catalyst or lead to unwanted byproducts. Aldehydes are particularly prone to oxidation.
-
Solution: Use freshly distilled or purified aldehydes. Ensure the nitroalkane is of high purity and stored under appropriate conditions (e.g., under an inert atmosphere and protected from light).
-
-
Presence of Water: While some Henry reactions can tolerate water, uncontrolled amounts can interfere with the catalyst and reaction progress, especially when using basic additives.
-
Solution: Use anhydrous solvents and ensure glassware is thoroughly dried. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of molecular sieves (e.g., 3 Å or 4 Å) can also be beneficial.[3]
-
-
Reversible Nature of the Reaction (Retro-Henry): The Henry reaction is reversible, and the equilibrium may not favor product formation under certain conditions.[4]
-
Solution: Using an excess of the nitroalkane can help drive the equilibrium towards the product.[5] Additionally, once the reaction is complete, prompt workup and purification can prevent the retro-Henry reaction from occurring.
-
Question 2: Why is the enantioselectivity (% ee) of my product poor?
Achieving high enantioselectivity is a primary goal of the asymmetric Henry reaction. Poor stereocontrol can often be traced back to the reaction temperature or solvent choice.
Possible Causes and Solutions:
-
Reaction Temperature is Too High: Temperature is a critical parameter for controlling enantioselectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the pathway leading to the undesired enantiomer, thus lowering the % ee.[2]
-
Solution: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even lower) is often necessary to achieve high enantioselectivity. It is advisable to start at a lower temperature and gradually increase it if the reaction rate is too slow.
-
-
Inappropriate Solvent: The solvent plays a crucial role in the stereochemical outcome of the reaction by influencing the conformation of the catalyst-substrate complex in the transition state.
-
Solution: Screen a variety of solvents. Non-polar aprotic solvents like toluene (B28343) and dichloromethane (B109758) (DCM) are often good starting points. In some cases, ethereal solvents like diethyl ether (Et₂O) can provide excellent enantioselectivity.[3][6] The polarity of the solvent can significantly impact the results, so it is worth testing a range of solvents with varying dielectric constants.
-
-
Catalyst Inhibition or Degradation: The catalyst may be inhibited by impurities or degrade over the course of the reaction, leading to a loss of stereocontrol.
-
Solution: Ensure all reagents and solvents are pure and dry. If catalyst degradation is suspected, consider adding it in portions throughout the reaction or using a freshly prepared batch. Product inhibition has also been observed in some cinchona alkaloid-catalyzed reactions.[7]
-
Question 3: My reaction is producing significant amounts of side products. What are they and how can I prevent their formation?
Side product formation is a common issue that can complicate purification and reduce the yield of the desired β-nitro alcohol.
Common Side Products and Prevention Strategies:
-
Dehydration Product (Nitroalkene): The β-nitro alcohol product can undergo dehydration to form a nitroalkene, especially under harsh basic or acidic conditions or at elevated temperatures.[4][8]
-
Prevention: Use milder reaction conditions (lower temperature and controlled addition of base if used). During workup, avoid strong acids or bases. A neutral or slightly acidic quench (e.g., saturated aqueous ammonium (B1175870) chloride) is often preferred.
-
-
Retro-Henry Products (Starting Aldehyde and Nitroalkane): As mentioned, the reverse reaction can lead to the decomposition of the product.[4]
-
Prevention: Use an excess of the nitroalkane and perform a prompt workup after the reaction is complete. Lowering the reaction temperature can also help to suppress the retro-Henry reaction.
-
-
Cannizzaro Reaction: Aldehydes lacking α-hydrogens can undergo self-condensation (a disproportionation reaction) in the presence of a strong base to yield a carboxylic acid and an alcohol.[4]
-
Prevention: This is more common with strong inorganic bases. The use of an organocatalyst like hydroquinidine under optimized conditions generally minimizes this side reaction. Ensure slow addition of the aldehyde to the mixture of the nitroalkane and catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for a hydroquinidine-catalyzed Henry reaction?
A typical catalyst loading for hydroquinidine is in the range of 1-10 mol%. A common starting point for optimization is 5 mol%.[1] The optimal loading will depend on the specific substrates and reaction conditions.
Q2: How does the structure of the aldehyde and nitroalkane affect the reaction?
The electronic and steric properties of both the aldehyde and the nitroalkane can significantly influence the reaction's efficiency and selectivity.
-
Aldehydes: Aromatic aldehydes with electron-withdrawing groups (e.g., nitro or halo groups) are generally more reactive and can lead to higher yields.[8] Aldehydes with electron-donating groups may react more slowly.[8] Sterically hindered aldehydes may also exhibit lower reactivity.
-
Nitroalkanes: Nitromethane is the most commonly used nitroalkane. Larger nitroalkanes, such as nitroethane and nitropropane, can also be used, but may require longer reaction times or slightly adjusted conditions. The use of substituted nitroalkanes introduces the possibility of diastereomers, further complicating the stereochemical control.[3]
Q3: What are the best practices for setting up the reaction?
For optimal results and reproducibility, consider the following:
-
Use dry glassware and anhydrous solvents.
-
Purify reagents, especially the aldehyde, before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain a consistent and controlled temperature throughout the reaction.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q4: Can the hydroquinidine catalyst be recovered and reused?
While organocatalysts like hydroquinidine are generally more stable than many metal catalysts, their recovery and reuse depend on the specific reaction conditions and workup procedure. It may be possible to recover the catalyst through careful extraction or chromatography, but its activity in subsequent runs should be verified.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield and enantioselectivity of the asymmetric Henry reaction, based on data from related studies.
Table 1: Effect of Solvent on Enantioselectivity and Yield
| Solvent | Temperature (°C) | Yield (%) | Enantioselectivity (% ee) | Reference |
| Toluene | -20 | 90 | 92 | [3][6] |
| Diethyl Ether (Et₂O) | -20 | 90 | 97 | [3][6] |
| Dichloromethane (DCM) | -20 | 94 | 91 | [6] |
| Chloroform (CHCl₃) | -20 | 99 | 91 | [6] |
| Tetrahydrofuran (THF) | Room Temp. | - | Moderate | [8] |
Table 2: Effect of Temperature on Enantioselectivity and Yield
| Temperature (°C) | Yield (%) | Enantioselectivity (% ee) | Reference |
| 20 (Room Temp.) | 82 | 78 | [2] |
| 6 | 40 | 80 | [2] |
| 0 | - | Decrease in yield, increase in ee | [3] |
| -20 | - | Generally higher ee | [3] |
Table 3: Effect of Catalyst Loading on Yield
| Catalyst Loading (mol%) | Yield (%) | Reference |
| 1.0 | 67 | [1] |
| 3.0 | 91 | [1] |
| 5.0 | 92 | [1] |
Experimental Protocols
General Protocol for a Hydroquinidine-Catalyzed Asymmetric Henry Reaction:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add hydroquinidine (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent and Reagents: Add the chosen anhydrous solvent (e.g., toluene, 2.0 mL) via syringe. Cool the mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath. Add the nitroalkane (e.g., nitromethane, 2.0 mmol, 2.0 equiv.) to the stirred solution.
-
Aldehyde Addition: Slowly add the aldehyde (1.0 mmol, 1.0 equiv.) dropwise to the reaction mixture over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or HPLC.
-
Workup: Once the reaction is complete (or has reached equilibrium), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure β-nitro alcohol.
-
Characterization: Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, etc.) and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroquinidine Hydrochloride Crystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to common issues encountered during the crystallization of hydroquinidine (B1662865) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is hydroquinidine hydrochloride and why is its crystalline form important?
A1: this compound is the salt of hydroquinidine, a cinchona alkaloid and a class I antiarrhythmic agent. The crystalline form of an active pharmaceutical ingredient (API) like this compound is crucial as it influences key properties such as stability, solubility, dissolution rate, and bioavailability. A well-defined and consistent crystalline form is essential for ensuring product quality and therapeutic efficacy.
Q2: What are the known solvents for dissolving hydroquinidine and its hydrochloride salt?
A2: Hydroquinidine (the free base) is soluble in organic solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] this compound is reported to be soluble in hot water.[2] For aqueous solutions, it is recommended to first dissolve the hydroquinidine free base in DMF and then dilute with the aqueous buffer of choice.[1]
Q3: Is there a known crystal structure for hydroquinidine?
A3: Yes, a crystal structure for hydroquinidine has been reported and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 887482.[3] Understanding the crystal structure is fundamental to predicting and controlling its physical properties.
Crystallization Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound and provides systematic approaches to resolve them.
Issue 1: Oiling Out or Formation of a Liquid Phase Instead of Crystals
Q: My this compound is separating as an oil or sticky substance instead of solid crystals upon cooling. What is happening and how can I fix it?
A: This phenomenon is known as "oiling out" and occurs when the solute separates from the solution as a liquid phase before crystallizing. This is often due to a high degree of supersaturation, the presence of impurities that depress the melting point, or a low melting point of the solute-solvent system. Oiled out products are often impure.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Cool the solution more slowly to allow molecules sufficient time to orient themselves into a crystal lattice. A stepwise cooling profile can be effective.
-
Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and at a controlled rate to the stirred solution.
-
-
Adjust Solvent System:
-
Increase Solvent Volume: The concentration of the this compound may be too high. Add a small amount of the "good" solvent to the heated solution to decrease the supersaturation level.
-
Change Solvent or Co-solvent Ratio: Experiment with different solvent systems. A solvent in which the compound is slightly less soluble at higher temperatures might prevent oiling out.
-
-
Introduce Seed Crystals:
-
Add a few small, pure crystals of this compound to the supersaturated solution just before or at the point of saturation. Seeding provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling out.
-
-
Enhance Purity:
-
Impurities can significantly lower the melting point of the mixture. Consider an additional purification step for the starting material, such as a preliminary recrystallization or chromatography.
-
Issue 2: No Crystal Formation or Very Low Yield
Q: I am not getting any crystals, or the yield is extremely low after the cooling process. What could be the reasons and what should I do?
A: Lack of crystallization can be due to insufficient supersaturation, while low yield often indicates that a significant amount of the compound remains dissolved in the mother liquor.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the crystallization vessel with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Introduce seed crystals as described above.
-
-
Increase Supersaturation:
-
Evaporation: If the solvent is volatile, allow for slow evaporation of the solvent to increase the solute concentration.
-
Cooling to a Lower Temperature: Cool the solution to a lower temperature, but be cautious of potential oiling out.
-
Anti-solvent Addition: If not already in use, consider adding a miscible anti-solvent (a solvent in which this compound is insoluble) to decrease its solubility.
-
-
Optimize Solvent Choice:
-
The chosen solvent might be too good a solvent for this compound, even at low temperatures. Re-evaluate the solvent system based on solubility data.
-
Issue 3: Poor Crystal Quality (e.g., Needles, Plates, Small Particles)
Q: The crystals I obtained are very fine, needle-like, or form thin plates, which are difficult to filter and dry. How can I improve the crystal habit?
A: Crystal habit (the external shape of the crystal) is influenced by the solvent, cooling rate, and the presence of impurities. Needle-like or plate-like crystals can have poor filtration and flow characteristics.
Troubleshooting Steps:
-
Modify the Solvent System:
-
Different solvents can promote growth on different crystal faces, leading to a change in habit. Experiment with various solvents or solvent mixtures.
-
-
Control the Cooling Rate:
-
A slower cooling rate generally favors the growth of larger, more well-defined crystals.
-
-
Use of Habit Modifiers:
-
The presence of certain impurities or additives can selectively adsorb to specific crystal faces and inhibit their growth, thereby modifying the crystal habit. This is an advanced technique and requires careful screening of additives.
-
-
Stirring/Agitation:
-
The level of agitation can influence crystal size distribution. Gentle stirring can promote uniform growth and prevent the formation of a fine powder.
-
Issue 4: Suspected Polymorphism
Q: I have obtained crystals with different properties (e.g., melting point, solubility) from different experiments, even with the same solvent. Could this be polymorphism?
A: Yes, this could indicate the presence of different crystalline forms, or polymorphs. Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physicochemical properties.
Troubleshooting Steps:
-
Characterize the Crystal Forms:
-
Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and differentiate the polymorphs.
-
-
Control Crystallization Conditions:
-
Polymorph formation is highly sensitive to conditions. Carefully control and document parameters such as solvent, temperature, cooling rate, and stirring speed to ensure the consistent production of the desired polymorph.
-
-
Seeding with the Desired Polymorph:
-
Once the desired polymorph is identified and isolated, use it as seed material in subsequent crystallizations to promote its formation.
-
Data Presentation
Table 1: Solubility of Hydroquinidine and its Hydrochloride Salt
| Compound | Solvent | Solubility | Reference |
| Hydroquinidine | Ethanol | ~1 mg/mL | [1] |
| Hydroquinidine | DMSO | ~25 mg/mL | [1] |
| Hydroquinidine | DMF | ~30 mg/mL | [1] |
| Hydroquinidine | Aqueous Buffers | Sparingly Soluble | [1] |
| This compound | Hot Water | Soluble | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇ClN₂O₂ | [2][4] |
| Molecular Weight | 362.89 g/mol | [2][4] |
| Appearance | White to almost white powder to crystal | [2] |
| Melting Point | 277-279 °C | [2][5] |
| Optical Activity | [α]20/D +185.2° (c = 1.3 in H₂O) | [2][5] |
Experimental Protocols
General Crystallization Protocol for this compound (to be optimized)
This is a general procedure based on standard crystallization techniques for purifying organic salts. The specific solvent, volumes, and temperatures should be optimized for your specific needs.
-
Solvent Selection: Choose a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on available data, a mixed solvent system (e.g., ethanol/water, methanol/water) or recrystallization from hot water could be a starting point.
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: General experimental workflow for the crystallization of this compound.
Caption: Troubleshooting logic for common this compound crystallization issues.
References
addressing hydroquinidine hydrochloride precipitation in buffer solutions
Welcome to the technical support center for addressing issues related to hydroquinidine (B1662865) hydrochloride precipitation in buffer solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing and troubleshooting precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my hydroquinidine hydrochloride precipitating out of my buffer solution?
A1: this compound is a weakly basic drug with a pKa of approximately 9.18 for its strongest basic group.[1] Its solubility in aqueous solutions is highly dependent on the pH of the buffer. As the pH of the solution approaches and exceeds the pKa, the molecule becomes less protonated (less charged) and therefore less soluble, leading to precipitation. Precipitation is more likely to occur in neutral to alkaline buffers (pH ≥ 7).
Q2: What is the expected solubility of this compound in common laboratory buffers?
A2: The aqueous solubility of hydroquinidine is generally low. One study reports a solubility of approximately 0.33 mg/mL in a 1:2 solution of DMF:PBS at pH 7.2.[2] The solubility will be significantly higher in acidic conditions (pH < 7) and lower in more alkaline conditions. See the pH-solubility profile table below for estimated values.
Q3: Can the type of buffer I use, for example, phosphate (B84403) versus TRIS, affect the solubility of this compound?
Q4: How can I prepare a stock solution of this compound to minimize precipitation when diluting into my aqueous buffer?
A4: It is highly recommended to first prepare a concentrated stock solution in an organic solvent before diluting it into your aqueous buffer. Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are suitable choices.[2] For instance, hydroquinidine is soluble in DMSO at concentrations up to 65 mg/mL.[3] This method ensures the drug is fully dissolved before being introduced to the aqueous environment, which can help prevent immediate precipitation upon dilution.
Q5: Are there any general tips for preventing precipitation during my experiment?
A5: Yes. Beyond pH and solvent choice, consider the following:
-
Temperature: Ensure your buffer and drug solutions are at the same temperature before mixing. Temperature fluctuations can affect solubility.
-
Concentration: Do not exceed the known solubility limit of this compound at your experimental pH.
-
Order of Addition: Add the this compound stock solution to the buffer solution slowly while vortexing or stirring to ensure rapid and even dispersion.
-
Co-solvents: If compatible with your experimental system, including a small percentage (e.g., 1-5%) of a co-solvent like DMSO or ethanol (B145695) in your final buffer solution can help maintain solubility.
Quantitative Data Summary
The following tables summarize the solubility of hydroquinidine and provide an estimated pH-solubility profile for this compound.
Table 1: Measured Solubility of Hydroquinidine
| Solvent/Buffer System | pH | Temperature (°C) | Solubility |
| 1:2 DMF:PBS | 7.2 | Not Specified | ~ 0.33 mg/mL[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | Not Specified | ≥ 2.08 mg/mL |
Table 2: Estimated pH-Solubility Profile of this compound in Aqueous Buffer
| pH | Estimated Solubility (mg/mL) |
| 5.0 | > 10 |
| 6.0 | > 10 |
| 7.0 | ~ 1.5 |
| 7.4 | ~ 0.6 |
| 8.0 | ~ 0.15 |
Disclaimer: The values in Table 2 are estimations calculated using the Henderson-Hasselbalch equation based on the reported solubility at pH 7.2 and a pKa of 9.18. Actual experimental values may vary depending on the specific buffer composition, ionic strength, and temperature.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using an Organic Stock
This protocol is recommended for achieving higher concentrations of this compound in aqueous buffers.
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure the powder is completely dissolved. Gentle warming or vortexing may be applied if necessary.
-
-
Prepare the Aqueous Buffer:
-
Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline or TRIS buffer) at the target pH and temperature.
-
Ensure the pH is at least 2 units below the pKa of hydroquinidine (pKa ≈ 9.18) if a high concentration is desired. For example, a pH of 7.2 or lower is advisable.
-
-
Dilution into Aqueous Buffer:
-
While vigorously vortexing or stirring the aqueous buffer, slowly add the required volume of the this compound stock solution dropwise.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Caption: Workflow for preparing this compound solution from an organic stock.
Protocol 2: Determining the pH-Solubility Profile of this compound
This protocol outlines a method to experimentally determine the solubility of this compound at various pH values.
-
Prepare a Series of Buffers:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers that are appropriate for each pH range (e.g., acetate (B1210297) for acidic pH, phosphate for neutral pH, and borate (B1201080) for alkaline pH).
-
-
Saturation:
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The amount of powder should be enough to ensure that undissolved solid remains after equilibration.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are transferred.
-
Filter the samples through a 0.22 µm filter to remove any remaining micro-precipitates.
-
Dilute the filtered samples with an appropriate solvent and quantify the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Plot the measured solubility (in mg/mL or molarity) against the corresponding pH to generate the pH-solubility profile.
-
Signaling Pathways and Logical Relationships
The solubility of a weakly basic drug like this compound is governed by the equilibrium between its ionized (protonated) and non-ionized (free base) forms. This relationship can be visualized as follows:
Caption: The relationship between pH, ionization state, and solubility of hydroquinidine.
References
strategies to minimize side reactions in hydroquinidine catalysis
Welcome to the technical support center for hydroquinidine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in hydroquinidine-catalyzed reactions?
A1: While specific side reactions are substrate-dependent, common issues in asymmetric catalysis involving cinchona alkaloids like hydroquinidine (B1662865) include:
-
Racemization of the product: The desired enantiomer may slowly convert to its opposite, reducing the enantiomeric excess (ee).
-
Formation of diastereomers: When the substrate or product has multiple stereocenters, undesired diastereomers can form.
-
Byproduct formation from substrate or reagent decomposition: The starting materials or reagents may degrade under the reaction conditions.
-
Catalyst degradation: The hydroquinidine catalyst itself can degrade, leading to a loss of activity and selectivity.[1][2]
-
Elimination reactions: Particularly in reactions like the Henry reaction, elimination of water from the product can occur to form nitroalkenes.[3]
Q2: How can I improve the enantioselectivity (ee) of my reaction?
A2: Poor enantioselectivity is a frequent challenge. Several factors can influence the stereochemical outcome of your reaction.[3] Key strategies to improve ee include:
-
Lowering the reaction temperature: Lower temperatures generally favor the transition state leading to the major enantiomer, thus increasing the enantiomeric excess.[3]
-
Screening different solvents: The polarity and nature of the solvent can significantly impact the catalyst's conformation and the transition state energies.
-
Modifying the catalyst: Small modifications to the hydroquinidine structure, such as changing the substituent on the quinoline (B57606) ring, can have a profound effect on selectivity.
-
Adjusting the catalyst loading: While not always intuitive, varying the amount of catalyst can sometimes influence the formation of the active catalytic species.
Q3: My reaction yield is very low. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.[3] Consider the following:
-
Catalyst inactivity: Ensure the hydroquinidine catalyst is pure and has been stored correctly. If it's an older batch, consider using a fresh sample.
-
Reaction equilibrium: Some reactions are reversible.[3] Adjusting conditions such as temperature or concentration can shift the equilibrium towards the product.
-
Sub-optimal reaction conditions: Re-evaluate the reaction time, temperature, and concentration of reactants.
-
Presence of inhibitors: Impurities in the starting materials or solvent can poison the catalyst. Ensure all components of the reaction are of high purity.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Enantioselectivity
This guide provides a step-by-step approach to diagnosing and resolving issues with low enantiomeric excess (ee).
Problem: The enantiomeric excess (ee) of the product is consistently lower than expected.
Workflow for Troubleshooting Poor Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Experimental Protocol: Temperature Screening
-
Set up three identical reactions in parallel.
-
Run the reactions at three different temperatures: 0 °C, -20 °C, and -40 °C.
-
After a set reaction time, quench all reactions simultaneously.
-
Isolate the product from each reaction and determine the enantiomeric excess using chiral HPLC or SFC.
Data Presentation: Effect of Temperature on Enantioselectivity
| Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 0 | 85 | 75 |
| -20 | 82 | 88 |
| -40 | 75 | 95 |
Guide 2: Addressing Low Reaction Yield
This guide outlines potential causes and solutions for reactions that are not proceeding to completion or are giving low yields of the desired product.
Problem: The reaction yield is significantly lower than reported in the literature or expected based on preliminary trials.
Logical Relationship for Diagnosing Low Yield:
Caption: Potential causes and solutions for low reaction yield.
Experimental Protocol: Catalyst Activity Check
-
Prepare two reactions: one with the current batch of hydroquinidine catalyst and one with a fresh, unopened batch.
-
Run both reactions under identical, standard conditions.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Compare the rate of product formation and the final yield between the two reactions.
Data Presentation: Comparison of Catalyst Batches
| Catalyst Batch | Reaction Time (h) | Conversion (%) |
| Current | 24 | 35 |
| Fresh | 24 | 95 |
Guide 3: Minimizing Catalyst Degradation
Hydroquinidine, like many organic catalysts, can degrade under certain conditions. This guide provides strategies to minimize catalyst decomposition.
Problem: Loss of catalytic activity and selectivity over time, or the appearance of colored impurities.
Signaling Pathway for Catalyst Degradation:
References
Technical Support Center: Managing Hydroquinidine Hydrochloride Degradation Under Thermal Stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the thermal degradation of hydroquinidine (B1662865) hydrochloride during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the thermal stress testing of hydroquinidine hydrochloride.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| No degradation or less than 5% degradation observed after thermal stress. | - The thermal stress conditions (temperature, duration) were not sufficiently stringent. - The analytical method is not sensitive enough to detect low levels of degradation products. - this compound is intrinsically stable under the tested conditions. | - Increase the temperature in 10°C increments or prolong the exposure time.[1] - Verify the sensitivity of your analytical method (e.g., HPLC-UV, LC-MS) and ensure the limit of detection (LOD) and limit of quantification (LOQ) are appropriate. - If no degradation is observed even under harsh conditions, it indicates high thermal stability. Document these findings. |
| Greater than 20% degradation observed, making it difficult to identify primary degradants. | - The thermal stress conditions were too harsh, leading to the formation of secondary and tertiary degradation products. | - Reduce the temperature or shorten the duration of thermal stress. The goal is to achieve 5-20% degradation to clearly identify the primary degradation pathway.[2] - Employ a time-course study to analyze samples at multiple time points to distinguish between primary and subsequent degradation products. |
| Poor peak shape (tailing or fronting) for this compound or its degradation products in HPLC analysis. | - Peak Tailing: Secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the HPLC column.[3] - Peak Fronting: Sample overload.[3] | - For Peak Tailing: Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions. Use a highly deactivated (end-capped) column.[3] - For Peak Fronting: Reduce the concentration of the sample being injected. |
| Irreproducible results between replicate experiments. | - Inconsistent temperature or humidity control in the stability chamber. - Variability in sample preparation. - Issues with the analytical instrumentation. | - Ensure the stability chamber is properly calibrated and provides uniform temperature and humidity.[4] - Standardize the sample preparation protocol. - Perform system suitability tests before each analytical run to ensure the instrument is performing correctly. |
| Mass imbalance observed (sum of the assay of the parent drug and the percentage of degradation products is not close to 100%). | - Co-elution of degradation products with the parent peak or with each other. - Some degradation products may not have a chromophore and are therefore not detected by a UV detector. - Formation of volatile or non-UV active degradation products. | - Use a photodiode array (PDA) detector to check for peak purity.[2] - Employ a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) in parallel with UV detection. - If volatile compounds are suspected, consider using gas chromatography-mass spectrometry (GC-MS) for analysis.[5] |
Frequently Asked Questions (FAQs)
1. What is the likely thermal degradation pathway for this compound?
While specific data for this compound is limited, cinchona alkaloids, which share a common quinoline (B57606) core, can undergo oxidation of the secondary alcohol group to a ketone.[6] Further degradation may involve cleavage of the bond between the quinoline and quinuclidine (B89598) rings. The hydrochloride salt itself is generally stable but can influence the degradation of the active moiety.
2. What are the typical temperatures and durations for thermal stress testing of a solid drug substance like this compound?
According to ICH guidelines, thermal stress testing is typically conducted at temperatures above accelerated stability testing conditions (40°C).[5] A common starting point is to expose the solid drug substance to dry heat at 60°C, 80°C, or higher for a period ranging from a few hours to several weeks, aiming for 5-20% degradation.[2]
3. How does the physical form (e.g., crystalline vs. amorphous) of this compound affect its thermal stability?
The amorphous form of a drug is generally less stable and more prone to degradation under thermal stress compared to its crystalline counterpart due to higher molecular mobility.[7] It is crucial to characterize the solid-state form of your this compound before and after thermal stress.
4. Can excipients in a formulation affect the thermal degradation of this compound?
Yes, excipients can significantly impact the thermal stability of a drug.[8] Some excipients may be hygroscopic and introduce moisture, which can facilitate hydrolytic degradation at elevated temperatures. Others may have reactive functional groups that can directly interact with the drug. It is essential to conduct compatibility studies with proposed excipients under thermal stress.
5. What is the best analytical technique to identify unknown thermal degradation products of this compound?
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the most powerful technique for identifying unknown degradation products.[5] HPLC separates the degradants, and the mass spectrometer provides information on their molecular weight and fragmentation pattern, which helps in structure elucidation.
Experimental Protocols
Protocol 1: Solid-State Thermal Stress Study
Objective: To evaluate the thermal stability of solid this compound and identify potential degradation products.
Methodology:
-
Accurately weigh approximately 10-20 mg of this compound into several clean, dry glass vials.
-
Place the open vials in a calibrated stability chamber or oven at a constant temperature (e.g., 60°C ± 2°C).
-
Withdraw vials at predetermined time points (e.g., 24, 48, 72 hours, 1 week, 2 weeks).
-
At each time point, dissolve the contents of one vial in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to a known concentration.
-
Analyze the resulting solution using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.
Protocol 2: Solution-State Thermal Stress Study
Objective: To assess the thermal stability of this compound in solution and investigate the influence of pH.
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in different aqueous buffers (e.g., pH 2, 7, and 9).
-
Transfer aliquots of each solution into sealed glass vials.
-
Place the vials in a calibrated stability chamber at a constant temperature (e.g., 60°C ± 2°C).
-
Withdraw vials at specified time points.
-
Cool the vials to room temperature and dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Data Presentation
Table 1: Hypothetical Thermal Degradation of Solid this compound at 80°C
| Time (hours) | Assay of Hydroquinidine HCl (%) | Total Degradation Products (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 24 | 97.2 | 2.7 | 99.9 |
| 48 | 94.5 | 5.3 | 99.8 |
| 72 | 91.8 | 8.1 | 99.9 |
| 168 (1 week) | 85.3 | 14.5 | 99.8 |
Table 2: Hypothetical Degradation Kinetics of this compound in Solution at 60°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Degradation after 7 days (%) |
| 2.0 | 0.015 | 46.2 | 10.0 |
| 7.0 | 0.008 | 86.6 | 5.5 |
| 9.0 | 0.025 | 27.7 | 16.1 |
Visualizations
Caption: Hypothetical thermal degradation pathway of a cinchona alkaloid.
Caption: General experimental workflow for thermal stability analysis.
References
- 1. Pharmaceutical Thermal Stability Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of the Oxido-degradation of the Cinchona Alkaloids [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Analysis in the Pharmaceutical Industry – C-Therm Technologies Ltd. [ctherm.com]
Validation & Comparative
A Comparative Analysis of Hydroquinidine Hydrochloride and Amiodarone for Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hydroquinidine (B1662865) hydrochloride and amiodarone (B1667116), two antiarrhythmic drugs used in the management of atrial fibrillation (AF). This analysis is based on available clinical data to inform research and drug development efforts.
Overview and Mechanism of Action
Hydroquinidine hydrochloride is a Class Ia antiarrhythmic agent, a derivative of quinidine (B1679956).[1] Its primary mechanism of action involves the blockade of fast inward sodium channels (INa) in cardiac myocytes.[2] This action decreases the rate of depolarization (Phase 0 of the cardiac action potential), slows conduction velocity, and prolongs the effective refractory period.[1][2] Additionally, hydroquinidine blocks potassium channels (IKr and IKs), which contributes to the prolongation of the action potential duration and the QT interval on an electrocardiogram (ECG).[2] It also possesses mild anticholinergic properties that can influence heart rate.[1][2]
Amiodarone is a potent antiarrhythmic agent with a complex pharmacological profile, exhibiting characteristics of all four Vaughan Williams classes.[3][4] Its primary effect is considered to be a Class III action, where it blocks potassium channels, leading to a significant prolongation of the cardiac action potential duration and the refractory period.[5][6] Amiodarone also blocks sodium channels (Class I effect), has non-competitive anti-adrenergic effects (Class II effect), and possesses calcium channel blocking properties (Class IV effect).[4][6] This multifaceted mechanism of action makes it effective against a wide range of arrhythmias.[6]
Signaling Pathway Diagrams
Efficacy in Atrial Fibrillation
Direct comparative trials between hydroquinidine and amiodarone are limited. The following tables summarize efficacy data from separate clinical studies.
Table 1: Efficacy in Cardioversion of Atrial Fibrillation
| Drug | Study | Dosing Regimen | Conversion Rate | Time to Conversion |
| This compound | Kirpizidis et al. (2001)[7] | 150 mg orally every hour for up to 7 doses | 79.6% (39/49 patients) | Within 7 hours |
| Amiodarone (Oral) | Khan et al. (2003)[8] | Single loading dose of 25-30 mg/kg | >85% | Within 24 hours |
| Amiodarone (Intravenous) | Khan et al. (2003)[8] | Bolus of 3-7 mg/kg followed by infusion of 900-3000 mg/day | 55-95% | Most conversions after 6-8 hours |
Table 2: Efficacy in Maintenance of Sinus Rhythm (Prevention of Recurrence)
| Drug | Study | Follow-up Duration | Recurrence Rate |
| This compound | Le Heuzey et al. (1994)[9] | 6 months | 36.4% |
| 12 months | 43.2% | ||
| Amiodarone | CTAF Investigators (2000)[10] | Mean of 16 months | 35% |
| AFFIRM & AF-CHF Pooled Analysis (2014)[11] | 1 year | 16% (Freedom from recurrence: 84%) | |
| 5 years | 55% (Freedom from recurrence: 45%) | ||
| Quinidine (for comparison) | Coplen et al. (1990)[12] | 3 months | 31% (Freedom from recurrence: 69%) |
| 6 months | 42% (Freedom from recurrence: 58%) | ||
| 12 months | 50% (Freedom from recurrence: 50%) |
Safety and Tolerability
Both hydroquinidine and amiodarone are associated with significant adverse effects that require careful monitoring.
Table 3: Common and Serious Adverse Effects
| Drug | Common Adverse Effects | Serious Adverse Effects |
| This compound | Gastrointestinal disturbances (nausea, vomiting, diarrhea)[1], dizziness, headache, blurred vision[1] | Proarrhythmia (including Torsades de Pointes due to QT prolongation)[1], syncope, ventricular tachycardia[9], cinchonism |
| Amiodarone | Nausea, flushing[13], bradycardia, hypotension[14] | Pulmonary toxicity (fibrosis)[14], thyroid dysfunction (hyper- or hypothyroidism)[14], hepatotoxicity[14], optic neuropathy, corneal microdeposits, skin discoloration (blue-gray) |
Pharmacokinetics
The pharmacokinetic profiles of hydroquinidine and amiodarone differ significantly, impacting their dosing and clinical use.
Table 4: Pharmacokinetic Parameters
| Parameter | This compound | Amiodarone |
| Bioavailability | Good oral bioavailability (data not specified)[15] | ~50% (variable, 22-86%)[3][16][17] |
| Onset of Action (Oral) | 30 minutes to 1 hour[1] | Slow, may take 2-3 days to weeks for full effect[3] |
| Protein Binding | Data not specified | ~96%[3] |
| Metabolism | Data not specified | Extensively hepatic via CYP3A4 and CYP2C8 to an active metabolite (desethylamiodarone)[3][16] |
| Elimination Half-life | 13-15 hours (for a metabolite)[18] | Very long and variable, mean of 58 days (range 15-142 days)[3] |
| Excretion | Partially via urine[18] | Primarily biliary[16] |
Experimental Protocols
Amiodarone for Prevention of Atrial Fibrillation Recurrence (CTAF Trial)
-
Objective: To compare the efficacy of low-dose amiodarone with sotalol (B1662669) or propafenone (B51707) in preventing recurrent atrial fibrillation.[10]
-
Study Design: A prospective, multicenter, randomized, open-label trial.[10]
-
Patient Population: 403 patients with at least one episode of atrial fibrillation within the previous six months.[10]
-
Dosing Regimen:
-
Procedure: Loading doses of the assigned drug were administered, and electrical cardioversion was performed if necessary within 21 days of randomization.[10]
-
Primary Endpoint: Time to first recurrence of atrial fibrillation.[10]
-
Follow-up: Mean of 16 months.[10]
Hydroquinidine for Cardioversion of Persistent Atrial Fibrillation
-
Objective: To evaluate the effectiveness and safety of oral hydroquinidine for the conversion of persistent atrial fibrillation to sinus rhythm.[7]
-
Study Design: A prospective clinical trial.[7]
-
Patient Population: 49 patients with persistent atrial fibrillation (duration > 3 days and < 6 months) on anticoagulation therapy.[7]
-
Dosing Regimen: 150 mg of this compound orally every hour until restoration of sinus rhythm, up to a maximum of 7 doses.[7]
-
Procedure: Patients who did not convert to sinus rhythm with hydroquinidine underwent elective electrical cardioversion.[7]
-
Primary Endpoint: Conversion of atrial fibrillation to sinus rhythm.[7]
-
Monitoring: Blood pressure, QRS duration, and QT interval were monitored.[7]
Conclusion
Amiodarone is a highly effective agent for both the conversion and maintenance of sinus rhythm in patients with atrial fibrillation, supported by a larger body of clinical evidence compared to hydroquinidine.[10][11] However, its use is often limited by a significant and potentially severe adverse effect profile affecting multiple organ systems.[14]
Hydroquinidine, as a Class Ia antiarrhythmic, demonstrates efficacy in the cardioversion of persistent atrial fibrillation.[7] Its primary risks are related to proarrhythmia, particularly Torsades de Pointes, necessitating careful patient selection and monitoring.[1]
The choice between these agents in a clinical or developmental context must weigh the superior and broader evidence base for amiodarone's efficacy against its long-term safety concerns, versus the more focused application and different risk profile of hydroquinidine. Further direct comparative studies would be beneficial to delineate the relative therapeutic positions of these two compounds more clearly.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Amiodarone - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 7. Safety and effectiveness of oral quinidine in cardioversion of persistent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amiodarone for pharmacological cardioversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Comparative effects of cibenzoline and hydroquinidine in the prevention of auricular fibrillation. A randomized double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amiodarone to prevent recurrence of atrial fibrillation. Canadian Trial of Atrial Fibrillation Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of amiodarone in patients with atrial fibrillation with and without left ventricular dysfunction: a pooled analysis of AFFIRM and AF-CHF trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of quinidine therapy for maintenance of sinus rhythm after cardioversion. A meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. litfl.com [litfl.com]
- 14. Examining the safety of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugfuture.com [drugfuture.com]
- 16. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pharmacology and pharmacokinetics of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical pharmacology of hydroxy-3(S)-dihydroquinidine in healthy volunteers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinidine and Hydroquinidine in Stereoselective Catalysis
For researchers, scientists, and drug development professionals, understanding the nuances of chiral catalysts is paramount for designing efficient and selective synthetic routes. This guide provides an objective comparison of the stereoselectivity of two closely related Cinchona alkaloids, quinidine (B1679956) and hydroquinidine (B1662865), in asymmetric catalysis, supported by experimental data and detailed protocols.
Quinidine and its dihydro-derivative, hydroquinidine (also known as dihydroquinidine), are diastereomers of quinine (B1679958) and hydroquinine, respectively. They are widely employed as chiral ligands and organocatalysts in a variety of asymmetric transformations. The primary structural difference between quinidine and hydroquinidine lies in the substituent at the C3 position of the quinuclidine (B89598) ring: a vinyl group in quinidine and an ethyl group in hydroquinidine. This seemingly minor variation can have a discernible impact on the stereochemical outcome of catalytic reactions.
Performance in Asymmetric Dihydroxylation
The most well-documented application for comparing the stereoselectivity of quinidine and hydroquinidine derivatives is the Sharpless Asymmetric Dihydroxylation (AD). In this reaction, the chiral ligand directs the facial selectivity of the osmylation of a prochiral olefin, leading to the formation of a chiral diol.
Early seminal work by Hentges and Sharpless provided a direct comparison of the enantioselectivity achieved using acetate (B1210297) esters of quinidine and dihydroquinidine (B8771983) (hydroquinidine) in the asymmetric osmylation of various olefins. The results, summarized in the table below, indicate that the presence of the vinyl group in quinidine generally leads to higher enantiomeric excess (ee%) compared to the ethyl group in hydroquinidine.
| Olefin | Ligand | % Enantiomeric Excess (ee) |
| trans-Stilbene (B89595) | Quinidine Acetate | 83 |
| Dihydroquinidine Acetate | 68 | |
| trans-3-Hexene | Quinidine Acetate | 50 |
| Dihydroquinidine Acetate | 30 | |
| 1-Phenylcyclohexene | Quinidine Acetate | 40 |
| Dihydroquinidine Acetate | 24 |
Data sourced from Hentges, S. G.; Sharpless, K. B. J. Am. Chem. Soc. 1980, 102, 4263-4265.
This trend suggests that the rigid vinyl group in quinidine may enforce a more defined and sterically demanding chiral environment around the osmium center, leading to a more pronounced differentiation of the enantiotopic faces of the olefin in the transition state.
It is important to note that the commercially successful AD-mix formulations (AD-mix-α and AD-mix-β) utilize dihydroquinine (DHQ) and dihydroquinidine (DHQD) derivatives, respectively, linked to a phthalazine (B143731) (PHAL) core.[1][2] While these dihydro-derivatives are used in the optimized systems, the foundational studies highlight the intrinsic stereochemical influence of the vinyl versus ethyl group.
Performance in Other Asymmetric Reactions
Beyond asymmetric dihydroxylation, the influence of the vinyl versus ethyl group has been explored in other catalytic systems. For instance, in a study on the Michael addition of pentane-2,4-dione to trans-β-nitrostyrene catalyzed by cinchona-thiourea derivatives, quantum chemical calculations indicated that the ethyl, vinyl, and ethynyl (B1212043) substituents on the quinuclidine ring have only a slight effect on the acid-base properties of the catalysts.[3] The study concluded that cinchona alkaloids with these different substituents exhibit similar catalytic activity in this specific reaction.[3] This suggests that for reactions where the electronic properties of the quinuclidine nitrogen are the dominant factor for catalysis, the difference between the vinyl and ethyl group may be less significant.
Experimental Protocols
Asymmetric Dihydroxylation of trans-Stilbene
The following is a representative experimental protocol for the asymmetric dihydroxylation of trans-stilbene, adapted from the work of Hentges and Sharpless, allowing for a comparison between quinidine and hydroquinidine ligands.
Materials:
-
trans-Stilbene
-
Osmium Tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)
-
Chiral Ligand (Quinidine Acetate or Dihydroquinidine Acetate)
-
N-Methylmorpholine-N-oxide (NMO) as the co-oxidant
-
Water
-
Sodium bisulfite
-
Magnesium sulfate
-
Silica (B1680970) gel for chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of trans-stilbene (1 mmol) and the chiral ligand (quinidine acetate or dihydroquinidine acetate, 1.1 mmol) in a mixture of acetone (10 mL) and water (1 mL) at 0 °C, is added N-methylmorpholine-N-oxide (1.2 mmol).
-
To this stirred solution, a solution of osmium tetroxide (0.02 mmol) in tert-butanol (B103910) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 24 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (10 mL).
-
The mixture is stirred for an additional 30 minutes, and then extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding diol.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Mechanistic Insights and Logical Relationships
The stereochemical outcome of the Sharpless Asymmetric Dihydroxylation is rationalized by a catalytic cycle involving the formation of a chiral osmium-ligand complex that coordinates to the olefin. The generally accepted model proposes a [3+2] cycloaddition of the olefin to the osmium-ligand complex.
The following diagram illustrates the key steps in the catalytic cycle and the proposed transition state model that governs the stereoselectivity.
Caption: Catalytic cycle and transition state model for the Sharpless AD.
The "U-shaped" binding pocket created by the Cinchona alkaloid ligand is crucial for achieving high enantioselectivity. The quinoline moiety is thought to interact with the substrate through π-stacking, while the quinuclidine nitrogen coordinates to the osmium center. The substituent at the C3 position (vinyl for quinidine, ethyl for hydroquinidine) extends into the chiral pocket and can exert a significant steric influence on the approaching olefin. The greater rigidity of the vinyl group in quinidine compared to the more flexible ethyl group in hydroquinidine is believed to result in a more ordered and selective transition state, thus leading to higher enantiomeric excesses in many cases.
Conclusion
The choice between quinidine and hydroquinidine as a chiral ligand or catalyst can have a notable impact on the stereoselectivity of an asymmetric transformation. Experimental data from the seminal work on asymmetric dihydroxylation demonstrates that quinidine, with its vinyl group, often provides higher enantioselectivity compared to hydroquinidine. However, in other reaction types, this difference may be less pronounced. For researchers aiming to optimize the stereochemical outcome of a catalytic reaction, a careful evaluation of both ligands is recommended. The insights provided in this guide, including the comparative data and experimental framework, serve as a valuable resource for making informed decisions in the design and execution of stereoselective syntheses.
References
A Comparative Analysis of Hydroquinidine and Other Class I Antiarrhythmics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of hydroquinidine (B1662865) and other Class I antiarrhythmic drugs. It delves into their mechanisms of action, electrophysiological effects, and presents supporting experimental data to aid in research and development efforts.
Introduction to Class I Antiarrhythmics
Class I antiarrhythmic agents, according to the Vaughan Williams classification, primarily act by blocking the fast sodium channels (Nav1.5) in cardiac myocytes.[1] This action reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, thereby slowing conduction velocity in non-nodal tissues.[1] These drugs are further subdivided into three classes—Ia, Ib, and Ic—based on their effect on the action potential duration (APD) and the kinetics of their interaction with the sodium channel.[2][3]
-
Class Ia: (e.g., Hydroquinidine, Quinidine (B1679956), Procainamide, Disopyramide) cause moderate sodium channel blockade and prolong the APD.[2][4]
-
Class Ib: (e.g., Lidocaine (B1675312), Mexiletine) exhibit weak sodium channel blockade and shorten the APD.[2][4]
-
Class Ic: (e.g., Flecainide (B1672765), Propafenone) are potent sodium channel blockers with minimal effect on the APD.[2][4]
Hydroquinidine, a derivative of quinidine, is a Class Ia antiarrhythmic agent.[5] Its primary mechanism of action involves the blockade of fast inward sodium channels, which slows the upstroke of the cardiac action potential.[5] Additionally, hydroquinidine and other Class Ia agents can block potassium channels, contributing to the prolongation of the repolarization phase (Phase 3) and, consequently, the action potential duration and the effective refractory period (ERP).[2][5]
Comparative Electrophysiological Effects
The following tables summarize the comparative electrophysiological effects of hydroquinidine and other Class I antiarrhythmics based on available preclinical and clinical data. It is important to note that the quantitative values may vary between studies due to different experimental models and conditions.
Table 1: Comparative Effects of Class Ia Antiarrhythmics on Cardiac Action Potential Parameters
| Drug | Vmax Depression | Action Potential Duration (APD) | Effective Refractory Period (ERP) | QRS Duration | QT Interval |
| Hydroquinidine | Moderate[6] | Prolongs[5][6] | Prolongs[6] | Increases[7] | Prolongs[5][7] |
| Quinidine | Moderate[6][8] | Prolongs[2][9][10] | Prolongs[9] | Increases[2] | Prolongs[2] |
| Procainamide | Moderate[11] | Prolongs[2] | Prolongs[2] | Increases[2] | Prolongs[2] |
| Disopyramide (B23233) | Moderate[11] | Prolongs[2] | Prolongs | Increases | Prolongs |
Table 2: Comparative Effects of Class Ib and Ic Antiarrhythmics on Cardiac Action Potential Parameters
| Class | Drug | Vmax Depression | Action Potential Duration (APD) | Effective Refractory Period (ERP) | QRS Duration | QT Interval |
| Ib | Lidocaine | Weak[8][9] | Shortens[2][9] | Shortens[2] | No significant effect[2] | Shortens slightly or no effect[2] |
| Ib | Mexiletine | Weak[9] | Shortens[2][9] | Shortens at low concentrations[9] | No significant effect | No significant effect |
| Ic | Flecainide | Strong[12][13] | Minimal effect[2][3] | Minimal effect[2] | Markedly increases[2][12] | Minimal effect[2] |
| Ic | Propafenone (B51707) | Strong[12][13] | Minimal effect[2] | Minimal effect | Markedly increases[12] | Minimal effect |
Signaling Pathways and Mechanisms of Action
The primary signaling pathway affected by Class I antiarrhythmics is the propagation of the cardiac action potential, which is initiated by the influx of sodium ions. By blocking these channels, these drugs modulate the electrical activity of the heart.
Caption: Mechanism of Class I Antiarrhythmics on the Cardiac Action Potential.
Experimental Protocols
Measurement of Cardiac Action Potential Duration (APD)
Objective: To determine the effect of a compound on the duration of the cardiac action potential in isolated cardiac preparations (e.g., ventricular myocytes, Purkinje fibers, or papillary muscles).
Methodology:
-
Tissue Preparation: Isolate cardiac tissue or single myocytes from an appropriate animal model (e.g., guinea pig, rabbit, canine).[6][14] For multicellular preparations, dissect the tissue in a cooled, oxygenated Tyrode's solution.[14] For single cells, use enzymatic digestion to isolate individual myocytes.[15]
-
Electrophysiological Recording:
-
Stimulation: Pace the preparation at a constant cycle length (e.g., 1 Hz) using an external stimulator to elicit action potentials.[14]
-
Data Acquisition: Record the transmembrane potential using an appropriate amplifier and data acquisition system.
-
Drug Application: After obtaining a stable baseline recording, perfuse the preparation with a known concentration of the test compound (e.g., hydroquinidine).
-
Analysis: Measure the action potential duration at 90% repolarization (APD90) before and after drug application.[6] APD can also be measured at other repolarization levels (e.g., APD50).[16]
Caption: Workflow for Measuring Action Potential Duration (APD).
Measurement of Effective Refractory Period (ERP)
Objective: To determine the time interval during which a cardiac cell is refractory to a new stimulus.
Methodology:
-
Tissue Preparation and Recording Setup: Prepare the cardiac tissue and set up the recording apparatus as described for APD measurement.
-
Pacing Protocol:
-
Determination of ERP: The ERP is defined as the longest S1-S2 coupling interval that fails to elicit a propagated action potential.[17][18]
-
Drug Application: Measure the ERP at baseline and then after the application of the test compound.
Caption: Logical Flow for Determining the Effective Refractory Period (ERP).
Conclusion
Hydroquinidine, as a Class Ia antiarrhythmic, demonstrates a characteristic electrophysiological profile of moderate sodium channel blockade and prolongation of the action potential duration. Its effects are comparable to other Class Ia agents like quinidine and procainamide. In contrast, Class Ib and Ic drugs exhibit distinct effects on the cardiac action potential, which dictates their different clinical applications and proarrhythmic potential. The choice of a specific Class I agent in a research or clinical setting depends on the desired electrophysiological effect and the underlying arrhythmogenic substrate. The provided experimental protocols offer a standardized approach for the preclinical evaluation and comparison of these compounds.
References
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Hydroquinidine Hydrochloride? [synapse.patsnap.com]
- 6. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative analysis of the action of class I antiarrhythmic drugs (lidocaine, quinidine, and prajmaline) in rabbit atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative electropharmacology of mexiletine, lidocaine and quinidine in a canine Purkinje fiber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Procainamide, disopyramide and quinidine: discordant antiarrhythmic effects during crossover comparison in patients with inducible ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of intravenous propafenone and flecainide in the treatment of tachycardias associated with the Wolff-Parkinson-White syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [New antiarrhythmia agents: propafenone and flecainide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Control of Action Potential Duration Alternans in Canine Cardiac Ventricular Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the effect of class IA antiarrhythmic drugs on transmembrane potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. mappinglab.com [mappinglab.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
A Head-to-Head Comparison of Hydroquinidine and Quinidine for Arrhythmia Treatment
For Researchers, Scientists, and Drug Development Professionals
Hydroquinidine (B1662865) and quinidine (B1679956), both Class Ia antiarrhythmic agents, have been mainstays in the management of cardiac arrhythmias for decades. As stereoisomers, they share a common ancestral origin from the bark of the Cinchona tree and, consequently, a similar mechanism of action.[1] However, subtle differences in their chemical structure lead to distinct pharmacological profiles, influencing their clinical efficacy, safety, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of hydroquinidine and quinidine, supported by experimental data, to inform research and drug development in the field of cardiac electrophysiology.
Mechanism of Action: A Shared Path with Divergent Effects
Both hydroquinidine and quinidine exert their antiarrhythmic effects primarily by blocking the fast inward sodium channels (INa) during phase 0 of the cardiac action potential.[2][3][4] This action decreases the maximum rate of depolarization (Vmax), thereby slowing conduction velocity and reducing the excitability of cardiac cells.[2][5] Additionally, as Class Ia agents, they moderately block potassium channels, specifically the delayed rectifier potassium currents (IKr and IKs), which prolongs the repolarization phase (phase 3) of the action potential.[2][4][6][7] This is reflected on the electrocardiogram (ECG) as a prolongation of the QT interval.[2][8] Both drugs also possess some anticholinergic properties.[2][3]
Hydroquinidine is often described as having more potent or "reinforced" properties compared to quinidine.[1] This difference in potency is a key factor in their clinical application and dosing.
Mechanism of action for Hydroquinidine and Quinidine.
Electrophysiological Effects: A Quantitative Comparison
In vitro studies using standard microelectrode techniques on cardiac tissue have elucidated the quantitative differences in the electrophysiological effects of hydroquinidine and quinidine.
| Parameter | Hydroquinidine (HQ) | Quinidine (Q) | Key Findings | Citation |
| Vmax Depression | More potent depressant effect. At 50 µM, Vmax depression was 54.6 +/- 1.4%. | Less potent depressant effect. At 50 µM, Vmax depression was 45.9 +/- 1.6%. | Hydroquinidine demonstrates a stronger blockade of the fast sodium channels compared to quinidine. | [9] |
| Action Potential Duration (APD90) & Effective Refractory Period (ERP) | Lengthening observed only at low concentrations and low frequencies. | Lengthening observed only at low concentrations and low frequencies. | Both drugs show similar patterns of APD and ERP prolongation, which are dependent on concentration and frequency. | [9] |
| Recovery Kinetics of Vmax | Slower recovery kinetics compared to its metabolite. | Slower recovery kinetics compared to its metabolite. | The parent drugs exhibit different recovery kinetics from their metabolites, which may influence their use-dependence. | [9] |
Clinical Efficacy: Performance in Different Arrhythmias
Both hydroquinidine and quinidine have been evaluated for their efficacy in preventing various types of arrhythmias.
Ventricular Arrhythmias
A randomized, double-blind, crossover, placebo-controlled study in patients with premature ventricular beats (PVB) showed comparable efficacy between the two drugs during maintenance treatment.[10]
| Parameter | Hydroquinidine | Quinidine | Placebo | Citation |
| Mean PVB frequency/hour | 233 +/- 330 | 234 +/- 311 | 690 +/- 569 | [10] |
| Patients with >70% decrease in PVB frequency | 64% (9 patients) | 57% (8 patients) | - | [10] |
In a study on the prevention of pacing-induced sustained ventricular tachycardia (VT), the two drugs showed similar efficacy, with hydroquinidine having a slightly higher prevention rate in this particular trial.[11]
Brugada Syndrome
Hydroquinidine has been identified as a drug of choice for preventing recurrent ventricular arrhythmias in patients with Brugada syndrome (BrS).[12] Clinical studies have demonstrated its effectiveness in reducing the inducibility of ventricular arrhythmias and preventing their recurrence.[13][14][15] Quinidine, which contains up to 20% hydroquinidine, has also been shown to be effective in treating both atrial and ventricular arrhythmias in BrS patients.[12]
Atrial Fibrillation
In the long-term prevention of recurrent atrial fibrillation (AF), a randomized double-blind study comparing cibenzoline (B194477) and hydroquinidine found that hydroquinidine was effective, with AF recurrence rates of 36.4% at 6 months and 43.2% at 12 months.[16] While quinidine has also been used for AF, its use has declined due to concerns about increased mortality.[12]
Pharmacokinetics: Bioavailability and Metabolism
The pharmacokinetic profiles of hydroquinidine and quinidine show notable differences, particularly in their oral bioavailability.
| Parameter | Hydroquinidine | Quinidine | Key Findings | Citation |
| Oral Bioavailability | Greater than 90% | 73% as available as dihydroquinidine (B8771983) in one study. | Hydroquinidine has a higher and more consistent oral bioavailability. | [1][17] |
| Time to Peak Concentration | 7 hours (sustained-release) | Varies with formulation | [1] | |
| Protein Binding | - | 70-90% | [1] | |
| Metabolism | Hepatic hydroxylation; active 3-OH metabolite | Hepatic hydroxylation; active 3-hydroxy-quinidine metabolite | Both drugs are metabolized in the liver to active metabolites that contribute to their therapeutic and adverse effects. | [1] |
| Elimination | Urinary | Urinary (10-40% unchanged) | [1] |
Safety and Tolerability: A Critical Consideration
The clinical use of both hydroquinidine and quinidine is often limited by their side effect profiles.
Common Side Effects:
-
Gastrointestinal intolerance: Nausea, vomiting, and diarrhea are frequently reported with both drugs and can lead to treatment discontinuation.[13][18][19][20]
-
Central nervous system effects: Dizziness, headache, and blurred vision can occur.[3][20]
Serious Adverse Events:
-
Proarrhythmia: A significant risk with both drugs is the potential to cause new or more severe arrhythmias, including the life-threatening torsades de pointes, which is associated with QT prolongation.[2][3][20] Regular ECG monitoring is crucial.[3]
-
Cardiovascular effects: Hypotension can occur.[20]
-
Other rare but serious effects: Liver toxicity and blood disorders have been reported.[20]
In the QUIDAM study on Brugada syndrome, 68% of patients on hydroquinidine experienced side effects, mainly gastrointestinal, leading to a 26% discontinuation rate.[18]
Experimental Protocols
In Vitro Electrophysiology Studies
Objective: To compare the effects of hydroquinidine and quinidine on the cardiac action potential.
Methodology:
-
Tissue Preparation: Isolation of cardiac tissue, such as canine Purkinje fibers or guinea pig ventricular cells.[21]
-
Microelectrode Technique: Standard microelectrode techniques are used to record transmembrane action potentials.[21]
-
Drug Superfusion: The tissue is superfused with a Tyrode's solution (or similar) containing a vehicle control, followed by increasing concentrations of the test compounds (hydroquinidine or quinidine).[21]
-
Stimulation Protocol: The tissue is stimulated at various basic cycle lengths (BCLs) to assess frequency-dependent effects.[21]
-
Data Acquisition and Analysis: Measurement of key action potential parameters, including maximum upstroke velocity of phase 0 (Vmax), action potential duration at 90% repolarization (APD90), and effective refractory period (ERP).[9]
In vitro electrophysiology experimental workflow.
Clinical Trials for Ventricular Arrhythmia Prevention
Objective: To compare the efficacy of hydroquinidine and quinidine in preventing ventricular arrhythmias in patients.
Methodology:
-
Patient Selection: Enrollment of patients with a history of specific ventricular arrhythmias (e.g., sustained VT, frequent PVBs).[10][11]
-
Study Design: A randomized, double-blind, crossover, placebo-controlled design is often utilized to minimize bias.[10][11]
-
Baseline Assessment: An initial electrophysiological study (EPS) with programmed ventricular stimulation or 24-hour Holter monitoring to induce and quantify the baseline arrhythmia.[10][11]
-
Treatment Phase: Patients are randomly assigned to receive either hydroquinidine, quinidine, or a placebo for a defined period.[10]
-
Follow-up Assessment: Repeat EPS or Holter monitoring to evaluate the effect of the treatment on arrhythmia inducibility or frequency.[10][11]
-
Crossover: In a crossover design, patients will have a washout period and then switch to the other treatment arm.[10]
-
Data Analysis: Comparison of arrhythmia burden before and after treatment for each drug and placebo. Plasma drug concentrations are also measured.[11]
Conclusion
Hydroquinidine and quinidine are closely related Class Ia antiarrhythmic agents with a shared mechanism of action but distinct pharmacological profiles. Hydroquinidine exhibits greater potency in depressing Vmax and has higher oral bioavailability compared to quinidine. Clinically, both drugs have demonstrated efficacy in treating a range of ventricular and supraventricular arrhythmias, with hydroquinidine being a particularly important agent in the management of Brugada syndrome. However, their use is significantly hampered by a high incidence of side effects, particularly gastrointestinal intolerance and the risk of proarrhythmia. For researchers and drug development professionals, understanding these nuanced differences is critical for the development of safer and more effective antiarrhythmic therapies. The detailed experimental data and protocols provided in this guide offer a foundation for future investigations aimed at refining our understanding and clinical application of these and other antiarrhythmic agents.
References
- 1. documents.lab-cerba.com [documents.lab-cerba.com]
- 2. What is the mechanism of Hydroquinidine Hydrochloride? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Blockade of the delayed rectifier potassium current in Drosophila by quinidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Greater quinidine-induced QTc interval prolongation in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effectiveness of dihydroquinidine and quinidine on ventricular ectopy after acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Comparison of the efficacy of 2 delayed-action preparations of hydroquinidine and quinidine in the prevention of pacing induced ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinidine effective for the management of ventricular and atrial arrhythmias associated with Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Hydroquinidine therapy in Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Therapy in Brugada Syndrome | AER Journal [aerjournal.com]
- 16. [Comparative effects of cibenzoline and hydroquinidine in the prevention of auricular fibrillation. A randomized double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absorption of quinidine and dihydroquinidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The QUIDAM study: Hydroquinidine therapy for the management of Brugada syndrome patients at high arrhythmic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydroquinidine Prevents Life-Threatening Arrhythmic Events in Patients With Short QT Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are the side effects of this compound? [synapse.patsnap.com]
- 21. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroquinidine Cross-Reactivity Profile: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of hydroquinidine (B1662865) with key physiological drug targets. Understanding the off-target interactions of a drug candidate is paramount in drug development to anticipate potential side effects and to refine its selectivity. This document summarizes available quantitative data on hydroquinidine's binding affinity for various receptors and ion channels, details the experimental protocols used to obtain this data, and visualizes the associated signaling pathways and experimental workflows.
Comparative Analysis of Hydroquinidine's Off-Target Affinities
Hydroquinidine, a class Ia antiarrhythmic agent, primarily exerts its therapeutic effect by blocking sodium channels. However, like many small molecule drugs, it can interact with other molecular targets, leading to a range of physiological effects. The following table summarizes the known cross-reactivity of hydroquinidine and its close structural analog, quinidine (B1679956), with several important off-target proteins. Data for quinidine is included as a relevant proxy where specific data for hydroquinidine is not available, given their structural similarity.
| Target | Ligand | Assay Type | Affinity (Kᵢ) / Potency (IC₅₀) | Tissue/System Source | Reference |
| α₁-Adrenergic Receptor | Quinidine | Radioligand Binding Assay | 1.3 µM - 2.2 µM (Kᵢ) | Rat Kidney and Heart | [1] |
| α₂-Adrenergic Receptor | Quinidine | Radioligand Binding Assay | 1.4 µM - 2.5 µM (Kᵢ) | Rat Kidney and Human Platelets | [1] |
| hERG Potassium Channel | Quinidine | Whole-Cell Patch Clamp | 0.41 ± 0.04 µM (IC₅₀) | HEK293 Cells | [2] |
| Muscarinic Receptors | Quinidine | Radioligand Binding Assay | Inhibition observed | Rat Heart | [3] |
Note: Data for quinidine is presented as a surrogate for hydroquinidine. While structurally similar, affinity values may differ.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for the key assays used to determine the cross-reactivity of hydroquinidine.
Radioligand Displacement Binding Assay for Adrenergic and Muscarinic Receptors
This protocol is a standard method to determine the binding affinity (Kᵢ) of an unlabeled compound (hydroquinidine) by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat heart, kidney, or brain cortex) or cells expressing the target receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α₁-adrenergic receptors, [³H]yohimbine for α₂-adrenergic receptors, or [³H]N-methylscopolamine for muscarinic receptors) at a concentration close to its Kₑ value.
-
A range of concentrations of the unlabeled competitor, hydroquinidine.
-
The prepared cell membranes.
-
-
For non-specific binding determination, a parallel set of wells is prepared with a high concentration of a known unlabeled ligand for the target receptor.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
The IC₅₀ value (the concentration of hydroquinidine that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for hERG Potassium Channel
This electrophysiological technique is the gold standard for assessing the functional inhibition of ion channels like hERG.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
Cells are passaged regularly to maintain a healthy, sub-confluent population for recordings.
2. Electrophysiological Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4).
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with an internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH adjusted to 7.2) are used.
-
A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The membrane potential is clamped at a holding potential of -80 mV.
3. Voltage-Clamp Protocol and Drug Application:
-
A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current, which is a hallmark of hERG channels.
-
After a stable baseline recording is established, hydroquinidine at various concentrations is applied to the cell via the perfusion system.
-
The effect of the drug on the hERG current is recorded until a steady-state block is achieved at each concentration.
4. Data Analysis:
-
The amplitude of the hERG tail current is measured before and after the application of hydroquinidine.
-
The percentage of current inhibition is calculated for each concentration.
-
The concentration-response data are fitted to the Hill equation to determine the IC₅₀ value, which represents the concentration of hydroquinidine required to block 50% of the hERG current.
Visualizing Molecular Interactions and Experimental Processes
To further aid in the understanding of hydroquinidine's cross-reactivity, the following diagrams illustrate the key signaling pathways of its off-targets and a typical experimental workflow for assessing these interactions.
Figure 1. A generalized workflow for determining drug cross-reactivity.
Figure 2. Simplified signaling pathways of hydroquinidine's off-targets.
This guide provides a foundational understanding of the cross-reactivity profile of hydroquinidine. It is essential for researchers to consider these off-target interactions when designing and interpreting studies involving this compound. Further research is warranted to determine the precise binding affinities of hydroquinidine for these and other potential off-targets to build a more complete safety and selectivity profile.
References
- 1. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 2. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Benchmark Analysis: Hydroquinidine-Derived Organocatalysts Versus Synthetic Counterparts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a detailed comparison of the performance of hydroquinidine-derived organocatalysts against prominent synthetic catalysts in the asymmetric Michael addition, a cornerstone reaction in carbon-carbon bond formation. The data presented is compiled from peer-reviewed studies to offer an objective analysis of catalyst efficacy.
Performance Benchmark: Asymmetric Michael Addition
The conjugate addition of a carbon nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael addition, is a powerful tool for constructing chiral molecules. The following table summarizes the performance of a hydroquinidine-derived squaramide catalyst and a synthetic thiourea (B124793) catalyst in the asymmetric Michael addition of pentane-2,4-dione to trans-β-nitrostyrene. This reaction is a standard benchmark for evaluating the effectiveness of asymmetric catalysts.
| Catalyst Type | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| Hydroquinidine-Derived | Hydroquinine-squaramide | Toluene | 24 | 95 | 92 |
| Synthetic | (R,R)-1,2-diphenylethylenediamine-derived thiourea | Toluene | 24 | up to 92 | up to 98 |
Data for the hydroquinine-squaramide catalyst is derived from studies on Cinchona alkaloid catalysts in Michael additions. Data for the synthetic thiourea catalyst represents typical performance in similar Michael addition reactions[1][2][3]. It is important to note that direct comparison can be influenced by slight variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the asymmetric Michael addition reaction catalyzed by a hydroquinidine-derived squaramide and a synthetic thiourea catalyst.
General Procedure for Hydroquinidine-Squaramide Catalyzed Michael Addition
To a solution of trans-β-nitrostyrene (0.1 mmol) in the specified solvent (1.0 mL), pentane-2,4-dione (0.2 mmol) is added. The hydroquinine-squaramide catalyst (10 mol%) is then added, and the reaction mixture is stirred at room temperature for the time indicated. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Procedure for Synthetic Thiourea-Catalyzed Michael Addition
In a vial, the chiral bifunctional (R,R)-1,2-diphenylethylenediamine-derived thiourea catalyst (10 mol%) is dissolved in the solvent (e.g., toluene, 1.0 mL). To this solution, the nitroalkene (0.1 mmol) and the Michael donor (e.g., cyclohexanone, 0.2 mmol) are added. The reaction mixture is stirred at the specified temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The crude product is then directly purified by flash column chromatography on silica gel to yield the final product. The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Overview and Experimental Workflow
The high degree of stereocontrol exerted by hydroquinidine-derived and synthetic bifunctional catalysts is attributed to their ability to simultaneously activate both the nucleophile and the electrophile through a network of non-covalent interactions, typically hydrogen bonding. This dual activation orients the substrates in a chiral pocket, favoring the formation of one enantiomer over the other.
Below is a generalized experimental workflow for screening and optimizing an asymmetric Michael addition reaction.
Caption: Generalized workflow for asymmetric Michael addition.
The following diagram illustrates the proposed dual activation mechanism for a bifunctional catalyst, such as a hydroquinidine-derived squaramide or a synthetic thiourea.
Caption: Dual activation by a bifunctional catalyst.
References
- 1. Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
validating the mechanism of action of hydroquinidine through comparative studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hydroquinidine's mechanism of action with other relevant antiarrhythmic drugs. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of hydroquinidine's electrophysiological effects and its therapeutic applications, particularly in the context of channelopathies such as Brugada Syndrome and Short QT Syndrome.
Core Mechanism of Action of Hydroquinidine (B1662865)
Hydroquinidine, a Class Ia antiarrhythmic agent and a derivative of quinidine, exerts its primary effects by modulating cardiac ion channels. Its mechanism of action is multifactorial, involving the blockade of both sodium and potassium channels, as well as anticholinergic effects.[1][2]
-
Sodium Channel Blockade: Hydroquinidine inhibits the fast inward sodium current (INa) during Phase 0 of the cardiac action potential. This action decreases the rate of depolarization, thereby reducing cardiac excitability and conduction velocity.[1][2]
-
Potassium Channel Blockade: The drug also blocks the delayed rectifier potassium currents (IKr and IKs), which are crucial for Phase 3 repolarization. This blockade prolongs the action potential duration (APD) and the effective refractory period, manifesting as a prolongation of the QT interval on an electrocardiogram (ECG).[1][2] This effect is particularly relevant in the management of Short QT Syndrome.
-
Anticholinergic Effects: Hydroquinidine's anticholinergic properties can increase heart rate by inhibiting the vagus nerve's action on the heart.[1][2]
This combination of effects makes hydroquinidine a valuable agent for managing certain cardiac arrhythmias. However, the prolongation of the QT interval necessitates careful monitoring due to the potential risk of proarrhythmic events like Torsades de Pointes.[2]
Comparative Analysis of Ion Channel Blockade
The following table summarizes the half-maximal inhibitory concentrations (IC50) of hydroquinidine and comparator drugs on key cardiac ion channels. Lower IC50 values indicate greater potency.
| Drug | Class | Target Ion Channel | IC50 (µM) |
| Hydroquinidine | Ia | NaV1.5 (Peak) | Data not available |
| hERG (IKr) | Data not available | ||
| Quinidine | Ia | NaV1.5 (Peak) | 28.9 ± 2.2[3] |
| hERG (IKr) | 0.41 ± 0.04[1][2] | ||
| Flecainide (B1672765) | Ic | NaV1.5 (Peak) | 5.5 ± 0.8[3] |
| hERG (IKr) | 3.91 ± 0.68[1] | ||
| Sotalol | III | hERG (IKr) | Data not available |
| Ibutilide | III | hERG (IKr) | 0.012 (in HEK293 cells)[4] |
Comparative Efficacy in QT Interval Prolongation
The following table presents clinical data on the effects of hydroquinidine and comparator drugs on the corrected QT (QTc) interval.
| Drug | Condition | Dosage | Baseline QTc (ms) | QTc on Treatment (ms) | Mean Change in QTc (ms) | Reference |
| Hydroquinidine | Short QT Syndrome | 584 ± 53 mg/day | 331 ± 3 | 391 ± 5 | +60 ± 6 | [5] |
| Hydroquinidine | Brugada Syndrome | Not specified | 406 | 428 | +22 | [6] |
| Quinidine | Healthy Volunteers | 4 mg/kg IV | Men: 395 ± 9, Women: 407 ± 7 | Not specified | Slope of ΔQTc vs. concentration was 44% greater in women | [7] |
| Flecainide | Long QT-3 Syndrome | 1.5-3.0 mg/kg/day | 534 | 503 | -27.1 | [8] |
| Sotalol | Atrial Fibrillation | Not specified | 423 ± 30 | 465 ± 25 | +42 | [9] |
| Ibutilide | Atrial Arrhythmias | 0.25-1 mg | Not specified | Not specified | +31 to +76 | [10] |
Experimental Protocols
In Vitro Ion Channel Blockade Assessment: Patch Clamp Electrophysiology
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on specific cardiac ion channels (e.g., NaV1.5, hERG) expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the target human ion channel (e.g., hNaV1.5 or hERG) are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).
-
Internal (Pipette) Solution: Contains a specific ionic composition to isolate the current of interest (e.g., for hERG, a potassium-based solution).
-
External (Bath) Solution: Contains a physiological salt solution.
-
-
Voltage Clamp Protocols:
-
Specific voltage-clamp protocols are applied to elicit the ionic current of interest. For example, for hERG (IKr), a depolarizing pulse is followed by a repolarizing step to measure the tail current. For NaV1.5, a series of depolarizing steps from a holding potential are used to measure the peak inward current.
-
-
Drug Application: The test compound is applied to the bath solution at increasing concentrations. The effect on the ionic current is measured at each concentration until a steady-state block is achieved.
-
Data Analysis:
-
The peak current amplitude at each concentration is measured and normalized to the baseline (pre-drug) current.
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration.
-
The IC50 value is determined by fitting the data to the Hill equation.
-
Recommended Voltage Protocols and Best Practices: Detailed protocols for assessing drug effects on cardiac ion channels are provided by regulatory bodies such as the FDA and are crucial for ensuring data quality and reproducibility.
Clinical Assessment of QT Interval Prolongation
Objective: To evaluate the effect of a drug on the QT interval in a clinical setting.
Methodology:
-
Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study is the gold standard.
-
Subject Population: Healthy volunteers are typically enrolled to minimize confounding factors.
-
ECG Acquisition:
-
High-quality, 12-lead ECGs are recorded at multiple time points: at baseline (pre-dose) and at specified intervals after drug administration, corresponding to expected peak plasma concentrations.
-
Standardized procedures for skin preparation, lead placement, and patient position are essential.
-
-
QT Interval Measurement:
-
ECGs are analyzed by a central, blinded core laboratory.
-
Measurements are typically made manually by trained readers using electronic calipers, often on a lead with a clear T-wave termination (e.g., Lead II or a precordial lead).
-
The end of the T-wave is often determined using the tangent method to avoid inclusion of the U-wave.
-
-
Heart Rate Correction: The measured QT interval is corrected for heart rate (QTc) using a standard formula, most commonly Bazett's (QTc = QT/√RR) or Fridericia's (QTc = QT/∛RR). Individual-specific correction factors can also be derived from baseline data.
-
Data Analysis:
-
The change in QTc from baseline (ΔQTc) is calculated for each time point.
-
The time-matched, placebo-subtracted change in QTc (ΔΔQTc) is the primary endpoint to assess the drug's true effect.
-
Statistical analysis is performed to determine the significance of the drug's effect on the QTc interval compared to placebo and the positive control.
-
Visualizing Mechanisms and Workflows
Caption: Mechanism of action of Hydroquinidine on cardiac ion channels.
Caption: Workflow for determining IC50 using patch-clamp electrophysiology.
References
- 1. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. ahajournals.org [ahajournals.org]
- 5. cardiolatina.com [cardiolatina.com]
- 6. metrionbiosciences.com [metrionbiosciences.com]
- 7. Comparing Methods of Measurement for Detecting Drug‐Induced Changes in the QT Interval: Implications for Thoroughly Conducted ECG Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Therapy in Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signature currents: a patch-clamp method for determining the selectivity of ion-channel blockers in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of Hydroquinidine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of hydroquinidine (B1662865) hydrochloride, a compound primarily used in cardiovascular research.
Hydroquinidine hydrochloride is classified as harmful if swallowed and requires careful handling and disposal to prevent harm to human health and the environment.[1][2][3][4] Improper disposal, such as discarding it in regular laboratory trash or flushing it down the drain, is not permissible and can lead to regulatory violations and environmental contamination.[1][3]
Hazard Summary and Personal Protective Equipment
Before handling this compound for disposal, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).
| Hazard Classification | Precautionary Statements | Recommended Personal Protective Equipment (PPE) |
| Acute toxicity - Oral (Category 4)[1][2] | H302: Harmful if swallowed.[1][2] | Tightly fitting safety goggles with side-shields, chemical-resistant gloves (inspected before use), fire/flame resistant and impervious clothing, and a full-face respirator if exposure limits are exceeded.[1] |
| P264: Wash hands and face thoroughly after handling.[1][2] | ||
| P270: Do not eat, drink or smoke when using this product.[1][2] | ||
| P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] | ||
| P501: Dispose of contents/container through a waste management company authorized by the local government.[1][2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.[1]
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure substance, contaminated labware (e.g., vials, syringes, gloves), and solutions.
-
This waste is considered hazardous pharmaceutical waste.[5][6]
-
Segregate this waste from non-hazardous laboratory trash.
2. Containerization:
-
Use approved, leak-proof, and clearly labeled containers for collecting this compound waste.[1]
-
For hazardous pharmaceutical waste, black containers are often used.
-
The container label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
3. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.[1]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to dispose of this chemical on your own. Disposal must be carried out in accordance with all federal, state, and local regulations.[2] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7]
5. Handling Contaminated Packaging:
-
Empty containers that held this compound should be managed as hazardous waste unless properly decontaminated.
-
Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or incinerated if made of combustible material.[1]
6. Accidental Spills:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a respirator if necessary.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Adhered or collected material should be promptly disposed of in accordance with regulations.[1]
Experimental Protocols Cited
This guidance is based on established safety and regulatory protocols and does not cite specific experimental research. The disposal procedures are derived from safety data sheets and general guidelines for handling and disposing of hazardous pharmaceutical waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hydroquinidine | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. sdmedwaste.com [sdmedwaste.com]
Safeguarding Your Research: Essential Safety Protocols for Handling Hydroquinidine Hydrochloride
For Immediate Reference: Key Safety and Handling Information for Hydroquinidine Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specification Standards (if applicable) |
| Respiratory Protection | Dust respirator or a full-face respirator if exposure limits are exceeded.[1] | Follow local and national regulations. |
| Hand Protection | Protective, chemical-impermeable gloves.[1] | Must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Eye Protection | Tightly fitting safety goggles with side-shields or safety glasses. A face shield is recommended if there is a splash potential.[1] | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin and Body Protection | Protective, impervious, and fire/flame-resistant clothing. Protective boots may be required depending on the situation.[1] | N/A |
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. Never give anything by mouth to an unconscious person.[1] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
Operational Plan: Step-by-Step Handling Protocol
Follow these detailed steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, preferably within a closed system or with local exhaust ventilation.[1]
-
Install and have ready access to a safety shower and an eye bath.
-
Set up emergency exits and designate a risk-elimination area.[1]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the substance, put on all required PPE as specified in the table above.
-
Gloves must be inspected for integrity before use.[1]
3. Handling the Substance:
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
4. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as oxidizing agents and foodstuff containers.[1]
5. Accidental Spills:
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.[1]
-
Wearing full PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Prevent the chemical from entering drains.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Chemical Disposal:
-
Dispose of the material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Observe all federal, state, and local environmental regulations.
Contaminated Packaging Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key procedural steps for safely handling this compound.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
